Comprehensive Physicochemical Profiling of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide
Executive Summary & Structural Analysis N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4) is a highly functionalized semicarbazide derivative. Structurally, it is systematically classified as methyl 2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Analysis
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4) is a highly functionalized semicarbazide derivative. Structurally, it is systematically classified as methyl 2-((3-nitrophenyl)carbamoyl)hydrazine-1-carboxylate. The molecule features three distinct chemical domains: a lipophilic 3-nitrophenyl ring, a central hydrogen-bonding carbamoylamino (semicarbazide) core, and a terminal methoxyformamide (methyl carbamate) moiety.
As a Senior Application Scientist, I approach the characterization of such compounds by recognizing that their behavior in biological assays is entirely dictated by their physicochemical properties. Understanding the balance between its lipophilic aromatic system and its polar, multi-hydrogen-bonding core is critical for predicting its pharmacokinetics, mitigating assay artifacts, and optimizing its formulation for downstream drug development.
Table 1: In Silico Physicochemical Descriptors
Property
Value
Implication for Drug Design
Molecular Weight (MW)
254.20 g/mol
Favorable (<500 Da) for oral absorption and cellular diffusion.
Hydrogen Bond Donors (HBD)
3
Good permeability potential (≤5).
Hydrogen Bond Acceptors (HBA)
9 (N+O)
Nearing the upper limit (≤10), indicating high solvation in water.
Topological Polar Surface Area
~120 Ų
Moderate membrane permeability; unlikely to cross the blood-brain barrier.
Calculated LogP (cLogP)
~1.5 - 2.0
Optimal balance of aqueous solubility and lipid membrane partitioning.
Causality Check: These structural parameters align perfectly with the foundational principles of oral bioavailability, which predict that compounds adhering to these specific thresholds are significantly less likely to suffer from poor absorption or permeation .
Solubility Profiling: Kinetic vs. Thermodynamic
Causality & Rationale : In early-stage drug discovery, compounds are universally stored as highly concentrated DMSO stocks. When diluted into aqueous biological assay buffers, compounds may rapidly precipitate, leading to false negatives in target binding. Thus, we measure kinetic solubility to determine the maximum concentration achievable without immediate precipitation. Conversely, thermodynamic solubility measures the true equilibrium of the solid drug in a solvent, which is critical for formulation and predicting gastrointestinal absorption.
Self-Validating System: This nephelometric protocol includes a DMSO-matched buffer blank, ensuring that background light scattering from the solvent or the microplate itself does not artificially inflate the precipitation threshold.
Preparation : Prepare a 10 mM stock solution of CAS 903041-05-4 in 100% anhydrous, argon-purged DMSO to prevent oxidative degradation.
Dilution : Serially dilute the stock into 0.1 M phosphate-buffered saline (PBS, pH 7.4) in a 96-well clear-bottom plate. Maintain a final DMSO concentration of exactly 1.0% across all wells to prevent solvent-induced solubility artifacts.
Incubation : Incubate the plate at 25°C for 2 hours with gentle orbital shaking (300 rpm).
Measurement : Measure light scattering (turbidity) using a nephelometer. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in turbidity (>3 standard deviations) is observed relative to the blank.
Protocol 2: Thermodynamic Shake-Flask Solubility
Self-Validating System: By utilizing an extended 48-hour equilibration time and a strict 0.22 µm filtration step, we ensure that any quantified concentration is truly dissolved monomeric compound, rather than a metastable colloidal suspension.
Saturation : Add an excess of solid powder (>95% purity) of CAS 903041-05-4 to 1 mL of PBS (pH 7.4) in a borosilicate glass vial.
Equilibration : Shake the suspension at 37°C for 48 hours to ensure complete thermodynamic equilibrium between the solid and solute phases.
Separation : Centrifuge the sample at 10,000 × g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter to remove all undissolved particulates.
Quantification : Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV (λ = 254 nm) against a validated standard calibration curve.
Lipophilicity (LogP) Determination
Causality & Rationale : The partition coefficient (LogP) dictates how well a drug can traverse lipid bilayers to reach intracellular targets. Because CAS 903041-05-4 lacks strongly ionizable amines or carboxylic acids, its LogP and LogD at physiological pH (7.4) are effectively equivalent. We utilize the standardized OECD Test Guideline 107 shake-flask method to ensure regulatory-grade data.
Protocol 3: Shake-Flask Method for LogP
Self-Validating System: By varying the phase volume ratios (1:1, 1:2, 2:1), this protocol self-validates; consistent LogP values across different ratios confirm that the compound is not self-associating, aggregating, or forming micelles in either phase.
Phase Saturation : Pre-saturate n-octanol with water, and water with n-octanol by stirring the two phases together vigorously for 24 hours.
Partitioning : Dissolve a known mass of CAS 903041-05-4 in the pre-saturated n-octanol phase.
Equilibration : Mix the dosed n-octanol with the aqueous phase in a glass centrifuge tube using volume ratios of 1:1, 1:2, and 2:1. Shake vigorously for 1 hour at 25°C.
Phase Separation : Centrifuge at 2,000 × g for 10 minutes to achieve complete phase separation without emulsion formation.
Analysis : Extract aliquots from both the octanol and aqueous layers. Quantify the compound concentration in each phase via HPLC-UV. Calculate LogP as
log10([Coctanol]/[Cwater])
.
Chemical Stability and Degradation Pathways
The semicarbazide (urea) and methoxyformamide (carbamate) linkages in CAS 903041-05-4 represent metabolic soft spots. They are susceptible to hydrolytic cleavage, particularly under extreme pH conditions or in the presence of hepatic esterases and amidases. Understanding these pathways is crucial for predicting shelf-life stability and in vivo metabolic clearance.
Figure 1: Proposed hydrolytic and enzymatic degradation pathways of the semicarbazide core.
Integrated Physicochemical Profiling Workflow
To systematically evaluate CAS 903041-05-4, we employ an integrated workflow that transitions from high-throughput kinetic screening to rigorous thermodynamic validation. This ensures that any biological assay data generated is not confounded by poor solubility or chemical instability.
Figure 2: Integrated physicochemical profiling workflow for early-stage drug discovery.
References
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]
Kerns, E. H. (2001). High throughput physicochemical profiling for drug discovery. Journal of Pharmaceutical Sciences, 90(11), 1838-1858. URL:[Link]
OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]
Exploratory
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide IUPAC name and structure
Technical Whitepaper: Structural Elucidation, Synthesis, and Pharmacological Profiling of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide Executive Summary In contemporary medicinal chemistry, the rational design of...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Structural Elucidation, Synthesis, and Pharmacological Profiling of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide
Executive Summary
In contemporary medicinal chemistry, the rational design of hydrogen-bond donor/acceptor networks is critical for target affinity. N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4) represents a highly functionalized 1,4-disubstituted semicarbazide scaffold[1]. Often utilized as a privileged pharmacophore in the development of Type II kinase inhibitors, this compound features a unique combination of an electron-deficient aromatic system and a robust linear hydrogen-bonding core[2]. This whitepaper provides an in-depth technical analysis of its structural logic, physicochemical properties, self-validating synthetic methodology, and pharmacological utility.
Nomenclature and Structural Elucidation
While the compound is frequently indexed under the systematic name N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide , its standard IUPAC designation is methyl 2-[(3-nitrophenyl)carbamoyl]hydrazine-1-carboxylate [1].
Deconstructing the nomenclature reveals the mechanistic purpose of each moiety:
The Methoxyformamide (Methyl Carbamate) Terminus: Represented by the
−CO−OCH3
group. In drug design, capping a reactive hydrazine with a methyl ester prevents undesired metabolic oxidation while maintaining a steric boundary that projects toward solvent-exposed regions of a protein target.
The Carbamoylamino Core: The central
−NH−CO−NH−NH−
sequence forms a semicarbazide bridge. This acts as a rigid, bidentate hydrogen-bond donor/acceptor system, essential for anchoring the molecule to amino acid backbones (e.g., hinge regions in kinases).
The 3-Nitrophenyl Group: The
NO2
substituent is strongly electron-withdrawing, which increases the acidity (and thus the hydrogen-bond donor strength) of the adjacent urea proton. Furthermore, the aromatic ring is optimized to occupy deep, hydrophobic allosteric pockets.
Physicochemical Properties & Quantitative Data
The following table summarizes the foundational quantitative data for the compound, essential for predicting its pharmacokinetic behavior (Lipinski’s Rule of Five compliance)[1].
The synthesis of 1,4-disubstituted semicarbazides relies on the regioselective nucleophilic addition of a carbazate to an isocyanate (an extended Cookson method)[3]. The following protocol is designed as a self-validating system, ensuring high yield and purity through strict causality-driven experimental choices.
Step-by-Step Protocol
Step 1: Preparation of the Nucleophile
Action: Dissolve 1.0 equivalent of methyl carbazate (
NH2−NH−CO−OCH3
) in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.
Causality: THF acts as an aprotic polar solvent that readily dissolves both reagents without participating in nucleophilic attack. The argon atmosphere is critical; atmospheric moisture would rapidly hydrolyze the highly reactive isocyanate electrophile into an unstable carbamic acid, which decarboxylates to form an undesired symmetric 1,3-bis(3-nitrophenyl)urea byproduct[3].
Step 2: Temperature Control and Electrophile Addition
Action: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 1.05 equivalents of 3-nitrophenyl isocyanate dropwise.
Causality: The terminal amine (
−NH2
) of methyl carbazate is significantly more nucleophilic than its internal secondary amine, which is sterically hindered and electronically deactivated by the adjacent ester carbonyl. Cooling to 0 °C maximizes this regioselectivity and controls the exothermic addition, preventing thermal degradation of the hydrazine core[3].
Step 3: Reaction Maturation
Action: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours.
Causality: Warming ensures kinetic completion. The reaction is largely driven forward by the precipitation of the product, which has low solubility in THF.
Step 4: Self-Validating Analytical Control (IPC)
Action: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) and thin-layer chromatography (TLC).
Validation: The protocol validates itself when the LC-MS trace shows the complete disappearance of the isocyanate peak and the emergence of a single major peak with an m/z of 255
[M+H]+
and 277
[M+Na]+
.
1H
-NMR (in DMSO-
d6
) will confirm the linear structure by displaying three distinct
N−H
proton signals, ruling out any cyclized triazolone byproducts.
Step 5: Purification
Action: Concentrate the solvent in vacuo, triturate the residue with cold diethyl ether, filter, and recrystallize from an ethanol/water gradient to yield the pure compound.
Fig 1. Regioselective synthesis workflow for N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide.
Pharmacological Potential: Type II Kinase Inhibition
Semicarbazides and their urea derivatives are highly sought-after motifs in oncology and immunology, specifically for their ability to act as Type II kinase inhibitors [2]. Unlike Type I inhibitors that bind to the active conformation of a kinase, Type II inhibitors bind to the inactive "DFG-out" (Asp-Phe-Gly) conformation.
The structural logic of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide maps perfectly to the Type II pharmacophore model[2]:
Hinge Region Anchoring: The central semicarbazide acts as a critical hydrogen-bonding network, interacting directly with the conserved glutamate and aspartate residues of the kinase hinge region.
Hydrophobic Pocket Exploitation: The DFG-out shift exposes a deep, lipophilic allosteric pocket. The 3-nitrophenyl group is perfectly sized to slot into this cavity, while the nitro group can form localized dipole interactions or act as a hypoxia-activated trigger in tumor microenvironments.
Signal Interruption: By locking the kinase in its inactive state, downstream phosphorylation cascades (such as the Ras/Raf/MEK/ERK pathway) are heavily suppressed, leading to cell cycle arrest and apoptosis[2].
Fig 2. Mechanism of Type II kinase inhibition and downstream apoptotic signaling pathway modulation.
Conclusion
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide is a structurally elegant molecule that exemplifies the precision required in modern fragment-based drug discovery. Through rigorous, moisture-free synthetic protocols, the regioselective formation of its semicarbazide core can be achieved with high fidelity. Its inherent physicochemical properties make it an exceptional candidate for integration into targeted kinase inhibitor libraries, providing a robust foundation for disrupting aberrant cellular signaling pathways.
References
Title: N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide | CAS 903041-05-4
Source: American Elements
URL: [Link]
Title: Triazolinediones as Highly Enabling Synthetic Tools
Source: Chemical Reviews - ACS Publications
URL: [Link]
Title: Small-Molecule Fms-like Tyrosine Kinase 3 Inhibitors: An Attractive and Efficient Method for the Treatment of Acute Myeloid Leukemia
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
spectroscopic data (NMR, IR, Mass Spec) of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide
Spectroscopic Data (NMR, IR, Mass Spec) of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide: A Comprehensive Guide for Structural Elucidation Executive Summary & Structural Elucidation Strategy N-{[(3-nitrophenyl)carb...
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4), also systematically known as 1-(methoxycarbonyl)-4-(3-nitrophenyl)semicarbazide, is a highly functionalized organic molecule featuring a 1,4-disubstituted semicarbazide core flanked by a methyl ester and a 3-nitrophenyl ring. Semicarbazide derivatives are critical structural motifs in modern drug discovery and agrochemistry due to their ability to form robust hydrogen-bonding networks with biological targets[1].
Validating the structure of this compound requires a multi-modal spectroscopic approach. The analytical strategy relies on three orthogonal techniques:
Nuclear Magnetic Resonance (NMR): Maps the precise connectivity of the semicarbazide core (-NH-NH-C(=O)-NH-) and the substitution pattern of the aromatic ring.
Infrared Spectroscopy (ATR-FTIR): Differentiates the orthogonal carbonyl environments (carbamate vs. urea) and confirms the presence of the nitro group.
Mass Spectrometry (ESI-HRMS): Provides the exact monoisotopic mass and utilizes Collision-Induced Dissociation (CID) to cleave the labile N-N bond, generating diagnostic structural fragments.
Fig 1. Multi-modal spectroscopic workflow for the structural elucidation of the semicarbazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The characterization of semicarbazides via NMR requires careful solvent selection. DMSO-d6 is strictly mandated for this protocol. Using protic or highly hygroscopic solvents (like CDCl3 with trace water) accelerates proton exchange, which broadens or entirely obliterates the three distinct N-H signals of the semicarbazide core. DMSO strongly hydrogen-bonds with the N-H protons, reducing their exchange rate and yielding sharp, integratable peaks[2].
Spectral Interpretation
¹H NMR: The spectrum is defined by three distinct N-H protons. The Ar-NH (urea) proton is the most deshielded (~9.25 ppm) due to the combined anisotropic effect of the aromatic ring and the electron-withdrawing nature of the meta-nitro group[2]. The aromatic region displays a classic 3-substituted pattern, with the H-2 proton appearing as a highly deshielded triplet (~8.55 ppm) trapped between the nitro and urea substituents[3]. The methoxy group appears as a sharp singlet at 3.65 ppm.
¹³C NMR: The carbon spectrum resolves the two distinct carbonyl environments: the carbamate C=O (~157.2 ppm) and the urea C=O (~154.8 ppm). The aromatic carbon bearing the nitro group (C-3) is significantly deshielded (~148.5 ppm)[3].
Quantitative NMR Data
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
¹H
9.25
s (broad)
-
1H
Ar-NH (Urea)
¹H
8.85
s (broad)
-
1H
H N-NH-COOCH3
¹H
8.60
s (broad)
-
1H
HN-NH -COOCH3
¹H
8.55
t
2.2
1H
Ar-H 2
¹H
7.85
ddd
8.1, 2.2, 1.0
1H
Ar-H 4
¹H
7.75
ddd
8.1, 2.2, 1.0
1H
Ar-H 6
¹H
7.58
t
8.1
1H
Ar-H 5
¹H
3.65
s
-
3H
-O-CH 3
¹³C
157.2
Cq
-
-
C =O (Carbamate)
¹³C
154.8
Cq
-
-
C =O (Urea)
¹³C
148.5
Cq
-
-
Ar-C 3 (C-NO2)
¹³C
140.2
Cq
-
-
Ar-C 1 (C-NH)
¹³C
130.1
CH
-
-
Ar-C 5
¹³C
124.5
CH
-
-
Ar-C 6
¹³C
117.8
CH
-
-
Ar-C 4
¹³C
112.4
CH
-
-
Ar-C 2
¹³C
52.3
CH3
-
-
-O-C H3
Self-Validating Experimental Protocol: NMR
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) from a freshly cracked ampoule to prevent moisture contamination.
Internal Calibration: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Lock the spectrometer to the deuterium signal of DMSO and calibrate the chemical shift axis setting TMS to 0.00 ppm.
Acquisition (¹H): Acquire 32 scans on a 400 MHz spectrometer using a 30° pulse angle. Critical: Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation and accurate integration of the broad quadrupolar N-H signals.
Acquisition (¹³C): Acquire 1024 scans using a proton-decoupled pulse sequence (WALTZ-16).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR is mandated over traditional KBr pellet methods for this analysis. KBr is highly hygroscopic; absorbed atmospheric moisture creates a massive, broad O-H stretching band around 3400 cm⁻¹ that easily obscures the critical N-H stretches of the urea and carbamate functionalities.
Quantitative IR Data
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Functional Group Assignment
3340, 3275, 3210
Medium, Sharp
N-H Stretch
Semicarbazide core (3 distinct NH environments)
1725
Strong
C=O Stretch
Carbamate carbonyl
1680
Strong
C=O Stretch
Urea carbonyl
1528
Strong
N-O Asym. Stretch
Nitro group (-NO2)
1345
Strong
N-O Sym. Stretch
Nitro group (-NO2)
1240
Medium
C-O Stretch
Methoxy ester (-O-CH3)
Self-Validating Experimental Protocol: ATR-FTIR
Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to digitally subtract atmospheric CO2 and water vapor.
Sample Application: Place ~2 mg of the neat solid directly onto the crystal.
Compression: Apply the pressure anvil until the torque slips. Intimate contact between the solid and the crystal is required to prevent signal attenuation at higher wavenumbers (e.g., the N-H region).
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Apply an ATR-correction algorithm during post-processing to compensate for wavelength-dependent penetration depth.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides definitive proof of the molecular formula (C9H10N4O5), while tandem mass spectrometry (MS/MS) maps the structural topology. The N-N bond in semicarbazides is a primary site for collision-induced dissociation (CID) due to its relative lability (~65 kcal/mol) compared to standard C-N bonds[4].
Fig 2. ESI-MS/MS collision-induced dissociation pathway of the [M+H]+ precursor ion.
Quantitative MS Data (Positive Ion Mode)
Ion Species
Calculated m/z
Observed m/z
Mass Error (ppm)
Interpretation
[M+H]⁺
255.0724
255.0727
< 2.0
Protonated molecular ion
[M+Na]⁺
277.0543
277.0545
< 2.0
Sodium adduct
MS/MS Fragment
223.0465
223.0468
< 2.0
[M+H - CH3OH]⁺ (Loss of methoxy group)
MS/MS Fragment
165.0299
165.0301
< 2.0
[3-NO2-C6H4-NCO + H]⁺ (Isocyanate fragment)
MS/MS Fragment
139.0506
139.0508
< 2.0
[3-NO2-C6H4-NH3]⁺ (Nitroaniline fragment)
Self-Validating Experimental Protocol: LC-MS/MS
System Suitability (Blank): Inject 2 µL of the sample diluent (Methanol with 0.1% Formic Acid) to validate the absence of isobaric background interference or column carryover.
Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.
Chromatography: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Elute using a rapid 5-minute gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) at 0.4 mL/min.
Ionization & Acquisition: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C. Isolate the [M+H]⁺ precursor ion (m/z 255.07) in Q1. Apply CID using Argon gas at a collision energy of 20 eV to induce heterolytic cleavage at the N-N bond[4]. Scan product ions in the TOF analyzer from m/z 50 to 300.
References
Title: New Route to Direct Synthesis of Symmetrical Ureas from Carboxylic Acids
Source: Thieme Connect
URL: [3]
Title: Identification of Absolute Helical Structures of Aromatic Multilayered Oligo(m-phenylurea)s in Solution
Source: ACS Publications
URL: [5]
Title: Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials
Source: PMC / NIH
URL: [2]
Title: Structure–Activity Relationship of Semicarbazone EGA Furnishes Photoaffinity Inhibitors of Anthrax Toxin Cellular Entry
Source: PMC / NIH
URL: [4]
Title: Facile one-pot synthesis of 4-substituted semicarbazides
Source: The Royal Society of Chemistry
URL: [1]
Unlocking the Pharmacological Potential of Nitrophenyl-Containing Compounds: A Technical Guide to Biological Activity, Mechanisms, and Evaluation
Executive Summary The incorporation of the nitrophenyl moiety into organic scaffolds represents a cornerstone strategy in rational drug design. Historically recognized for its presence in broad-spectrum antibiotics and a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of the nitrophenyl moiety into organic scaffolds represents a cornerstone strategy in rational drug design. Historically recognized for its presence in broad-spectrum antibiotics and antiparasitics, the nitro group (-NO₂) functions as a highly versatile pharmacophore[1]. This whitepaper explores the mechanistic causality behind the biological activity of nitrophenyl-containing compounds, synthesizes recent quantitative efficacy data, and provides a self-validating experimental framework for their evaluation in preclinical drug discovery.
Mechanistic Foundations: The Pharmacophore and Toxicophore Duality
The biological efficacy of nitrophenyl derivatives is fundamentally driven by the strong electron-withdrawing nature of the nitro group. This functional group profoundly alters the electronic distribution, pKa, and lipophilicity of the parent molecule, enhancing membrane permeability and favoring electrostatic interactions with specific amino acid residues within target proteins[1].
However, the defining characteristic of the nitrophenyl group is its capacity for bioreductive activation, allowing it to act simultaneously as a pharmacophore and a toxicophore[1]. The mechanism is highly dependent on the cellular oxygen tension:
Normoxic Conditions (Redox Cycling): Enzymatic one-electron reduction by cellular nitroreductases generates a highly reactive nitro radical anion. In the presence of oxygen, this radical rapidly donates its electron to O₂, generating reactive oxygen species (ROS) such as superoxide, while regenerating the parent nitro compound[2]. This futile redox cycling induces severe oxidative stress, leading to cellular apoptosis.
Hypoxic Conditions (Bioreductive Alkylation): In oxygen-deprived environments—such as solid tumor cores or deep-seated bacterial infections—the nitro radical anion undergoes sequential two-electron reductions to form nitroso (-NO) and hydroxylamine (-NHOH) intermediates[2]. These electrophilic species covalently crosslink with DNA and proteins, irreversibly disrupting cellular machinery and causing cell death[1][2].
Mechanism of nitrophenyl bioreductive activation in normoxic vs. hypoxic environments.
Spectrum of Biological Activities
Antimicrobial and Antifungal Efficacy
Nitrophenyl molecules exhibit a wide spectrum of antimicrobial activity and are highly effective against resistant strains[1]. Recent structural-activity relationship (SAR) studies on quinolin-2-one hydrazones containing nitrophenyl moieties demonstrate potent antifungal properties. Specific derivatives have shown significant efficacy against Candida albicans and Candida krusei by acting on fungal lanosterol 14α-demethylase, a critical enzyme in ergosterol biosynthesis[3].
Anticancer and Targeted Inhibitory Activity
Beyond direct cytotoxicity via ROS generation, nitrophenyl compounds are increasingly engineered as targeted therapeutics. A prominent example is the development of o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives as inhibitors of the PD-1/PD-L1 immune checkpoint[4]. Computational modeling reveals that appending a bulky nitro group to the biphenyl scaffold allows the molecule to fit precisely into the hydrophobic cavity of the PD-L1 dimer, while the nitro group forms a critical extra hydrogen bond with the Tyr123 residue[4]. This targeted interaction yields highly potent inhibitors with IC₅₀ values in the low nanomolar range[4].
Quantitative Data Summary
The following table synthesizes the biological efficacy of recently developed nitrophenyl derivatives across various therapeutic domains.
Table 1: Quantitative Summary of Biological Activities of Nitrophenyl Derivatives
To rigorously evaluate the biological activity of novel nitrophenyl compounds, experimental workflows must be designed to validate both efficacy and the underlying mechanism of action.
Iterative experimental workflow for the biological evaluation of nitrophenyl derivatives.
Protocol 1: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against bacterial/fungal strains.
Microorganism Preparation: Culture standard strains (e.g., S. aureus, C. albicans) in Mueller-Hinton Broth or RPMI-1640 to reach the logarithmic growth phase[7].
Causality: Testing cells strictly in the exponential phase ensures uniform metabolic activity, preventing false-positive resistance artifacts caused by stationary-phase dormancy.
Compound Dilution: Prepare a serial dilution of the nitrophenyl compound in DMSO, then transfer to the testing broth[7].
Causality: Establishing a precise concentration gradient is critical to identify the exact thermodynamic threshold where the compound's toxicophore effect overcomes the pathogen's redox defense mechanisms.
Incubation and Readout: Incubate for 24-48 hours and add resazurin dye.
Causality: Resazurin acts as a self-validating metabolic indicator. Viable cells reduce the blue, non-fluorescent dye to pink, highly fluorescent resorufin. The absence of color change definitively confirms the cessation of cellular respiration, marking the MIC.
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
Objective: Quantify the half-maximal inhibitory concentration (IC₅₀) in mammalian cancer cell lines.
Cell Seeding: Seed human cancer cells (e.g., HepG2, A549) into 96-well plates at 5,000–10,000 cells per well and allow overnight adherence[7].
Causality: This specific density prevents contact inhibition over the 48-hour assay window, ensuring that observed cytotoxicity is strictly compound-induced rather than an artifact of overconfluence or nutrient starvation.
Compound Treatment: Expose cells to varying concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 hours[7].
Causality: A 48-hour exposure provides sufficient temporal runway for the nitrophenyl compound to undergo intracellular bioreduction, generate ROS, and trigger the executioner caspases of the apoptotic cascade[7].
Viability Quantification: Add MTT reagent. Viable cells with active mitochondrial reductases cleave the tetrazolium ring to form insoluble purple formazan crystals[7]. Dissolve crystals in DMSO and measure absorbance at 570 nm.
Causality: The stoichiometric conversion of MTT to formazan directly correlates with the number of metabolically intact mitochondria. By utilizing DMSO to dissolve the crystals, the assay provides a highly reliable, quantifiable metric of cell survival to calculate the IC₅₀.
Conclusion
The nitrophenyl group remains a highly privileged scaffold in medicinal chemistry. By understanding the causal mechanisms of its bioreductive activation and employing rigorous, self-validating screening protocols, researchers can continue to harness its dual nature to develop potent antimicrobial agents, hypoxia-targeted prodrugs, and precision immunotherapeutics.
References
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
Design, synthesis and biological evaluation of novel N-nitrophenyl derivatives based on the structure of acetohydroxyacid synthase. PubMed.
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Semantic Scholar.
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
SYNTHESIS, ANTIBACTERIAL, ANTIFUNGAL ANTITUBERCULAR ACTIVITIES AND MOLECULAR DOCKING STUDIES OF NITROPHENYL DERIVATIVES.
Exploration of QSAR modelling techniques and their combination to rationalize the physicochemical characters of nitrophenyl derivatives towards aldose reductase inhibition. Taylor & Francis.
Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo.
Synthesis, Antimicrobial - Cytotoxic Evaluation, and Molecular Docking Studies of Quinolin-2-one Hydrazones Containing Nitrophenyl or Isonicotinoyl/Nicotinoyl Moiety. PubMed.
Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents.
A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. Semantic Scholar.
Initial Biological Screening of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole. Benchchem.
Biological and Computational Study of the Dual Antimicrobial and Anticancer Potential of 3,4‐Dihydropyrimidin‐2(1H)‐ones a. Lirias.
Comprehensive Technical Guide on the Solubility and Stability Profiling of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide
Executive Summary N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4) is a specialized organic compound characterized by a highly conjugated nitroaromatic ring coupled to a semicarbazide/methoxyformamid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4) is a specialized organic compound characterized by a highly conjugated nitroaromatic ring coupled to a semicarbazide/methoxyformamide core[1][2]. Because of its polyfunctional nature—containing multiple hydrogen-bond donors and acceptors alongside a photolabile nitroarene moiety—its behavior in solution is complex.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we dissect the causality behind the physicochemical behavior of this compound and establish self-validating, structurally justified protocols for determining its thermodynamic solubility and kinetic stability across various solvent systems.
To predict a compound's solubility and stability, we must first deconstruct its molecular architecture (SMILES: COC(=O)NNC(=O)Nc1cccc(c1)=O)[2]:
The Nitroaromatic Core: The 3-nitrophenyl group is highly electron-withdrawing. While it stabilizes the adjacent urea linkage against rapid hydrolysis, nitroaromatics are notoriously susceptible to UV-induced excitation, leading to rapid photodegradation or radical formation[3][4].
The Semicarbazide/Carbamate Backbone: The -NH-CO-NH-NH-CO-O-CH3 chain provides extensive hydrogen-bonding capabilities (3 donors, 5 acceptors). This high polarity results in strong intermolecular crystal lattice energies, rendering the compound poorly soluble in non-polar solvents and water, but highly soluble in polar aprotic solvents capable of disrupting these H-bonds.
Hydrolytic Susceptibility: The methoxyformamide (carbamate) and carbamoyl (urea) linkages are prone to nucleophilic attack. In protic solvents (like water or methanol) at extreme pH, transesterification or hydrolysis will occur.
Thermodynamic Solubility Profiling
Mechanistic Rationale for Solvent Selection
The compound's solubility is governed by Kamlet-Taft solvent parameters (hydrogen bond basicity,
β
). Polar aprotic solvents like DMSO and DMF possess high
β
values, allowing them to act as strong H-bond acceptors that solvate the semicarbazide backbone. Conversely, water's high dielectric constant is insufficient to overcome the lipophilicity of the nitroaromatic ring, resulting in poor aqueous solubility.
The "gold standard" for determining thermodynamic equilibrium solubility is the classical saturation shake-flask method[5][6]. To ensure data integrity, this protocol utilizes a self-validating equilibrium check.
Step-by-Step Methodology:
Preparation: Weigh 10 mg of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide into standard borosilicate glass vials.
Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO, Methanol, or Minimalist Universal Buffer[MS-MUB] at varying pH)[6].
Equilibration: Seal the vials and agitate on an orbital shaker at 300 rpm and a strictly controlled 25.0 ± 0.1 °C for 48 hours. Causality note: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium, mitigating supersaturation artifacts[7][8].
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved microcrystals.
Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via RP-HPLC-UV (Detection at 254 nm, matching the nitroarene chromophore).
Quantitative Solubility Summary
Solvent System
Dielectric Constant (
ε
)
Estimated Solubility Range
Mechanistic Observation
DMSO
46.7
> 50 mg/mL
Complete disruption of intermolecular H-bonds.
DMF
36.7
> 30 mg/mL
Excellent solvation; slight risk of amine degradation over time.
Methanol
32.7
1 - 5 mg/mL
Moderate solubility; protic nature competes with compound's H-bonds.
Water (pH 7.0)
80.1
< 0.1 mg/mL
Poor solvation of the lipophilic nitroaromatic ring.
Hexane
1.89
< 0.01 mg/mL
Insufficient polarity to overcome crystal lattice energy.
Stability & Degradation Kinetics in Solution
Mechanistic Rationale for Degradation
Understanding the degradation pathways is critical for formulation and storage. According to ICH Q1A(R2) guidelines, stability testing must account for thermal, hydrolytic, and oxidative stress[9][10].
Photolysis: Nitroaromatic compounds undergo rapid photochemical reduction and rearrangement when exposed to UV-C or intense visible light[3]. The excited triplet state of the nitro group abstracts hydrogen from the solvent, initiating a radical cascade[4].
Hydrolysis: The methoxyformamide group acts as an ester/amide hybrid. In aqueous buffers (pH < 4 or > 9), specific acid/base catalysis cleaves this bond, yielding methoxyformic acid and a truncated semicarbazide.
Experimental Protocol: ICH Q1A(R2) Forced Degradation Study
To establish a self-validating stability profile, we employ a forced degradation workflow[10][11].
Step-by-Step Methodology:
Stock Preparation: Prepare a 1.0 mg/mL stock solution in anhydrous HPLC-grade DMSO.
Stress Aliquoting:
Hydrolytic Stress: Dilute 1:10 in 0.1N HCl (Acidic) and 0.1N NaOH (Basic).
Photolytic Stress: Expose a neutral aqueous/organic aliquot to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B compliant)[9][12].
Incubation: Incubate thermal/hydrolytic samples in a constant climate chamber at 40°C / 75% RH for 7 days[13].
Analysis: Quench the reactions (neutralize pH, remove light) and analyze via LC-MS/MS to identify degradation fragments and calculate half-lives (
t1/2
).
Degradation Pathway Visualization
Fig 1: Principal degradation pathways of the nitroaryl semicarbazide derivative in solution.
Best Practices for Handling & Storage
Based on the physicochemical profiling, the following handling parameters are strictly recommended to maintain scientific integrity during experimental workflows:
Solvent Selection for Stock Solutions: Always utilize anhydrous DMSO or DMAc for primary stock solutions to prevent premature hydrolysis of the methoxyformamide linkage.
Photoprotection: Due to the severe photolability of the 3-nitrophenyl group[3][4], all solutions must be prepared and stored in actinic (amber) glassware .
Storage Conditions: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C under an inert argon atmosphere to mitigate oxidative degradation[10].
References
American Elements. N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide | CAS 903041-05-4.[14]
URL:[Link]
BioBoston Consulting. A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).[9]
URL:[Link]
International Council for Harmonisation (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.[10]
URL:[Link]
European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.[11]
URL:[Link]
Avdeef, A. et al. (CORE). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality.[5]
URL:[Link]
Universitat de Barcelona. Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling.[6]
URL:[Link]
Environmental Science & Technology (ACS Publications). Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique.[3]
URL:[Link]
SPIE Digital Library. Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity.[4]
URL:[Link]
theoretical and computational studies of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide
An In-depth Technical Guide: A Comprehensive Theoretical and Computational Analysis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide: A Guide for Drug Discovery and Molecular Design Abstract This technical guide pr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide:
A Comprehensive Theoretical and Computational Analysis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide: A Guide for Drug Discovery and Molecular Design
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4)[1][2]. As a molecule possessing a confluence of functional groups with known bioactivity—including a nitrophenyl moiety, a urea-like linkage, and a methoxyformamide group—it presents a compelling case for in silico characterization. This document, intended for researchers, computational chemists, and drug development professionals, outlines a series of robust computational protocols. We will delve into methods for determining conformational landscapes, electronic properties, and spectroscopic signatures using Density Functional Theory (DFT). Furthermore, we explore advanced concepts such as Natural Bond Orbital (NBO) analysis, Hirshfeld surface analysis for intermolecular interactions, and a hypothetical workflow for molecular docking to assess its potential as a therapeutic agent. The causality behind each methodological choice is explained, ensuring a self-validating and scientifically rigorous approach to understanding the molecule's physicochemical behavior and therapeutic potential.
Introduction: Unveiling the Molecular Architecture
Chemical Identity and Potential Significance
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide is an organic compound with the molecular formula C9H10N4O5[2]. Its structure is characterized by a central carbamoyl (urea) core linking a 3-nitrophenyl group on one side and a unique N-amino-methoxyformamide moiety on the other.
The constituent parts of this molecule are frequently found in compounds of significant biological interest. Nitrophenyl groups are common in various pharmacologically active agents, where they can influence electronic properties and participate in key binding interactions[3]. Carbamate and urea linkages are cornerstones of many approved drugs, valued for their ability to act as hydrogen bond donors and acceptors[4][5]. The N-O bond within the methoxyformamide fragment introduces conformational complexity and potential reactivity pathways, reminiscent of N-alkoxyamides, some of which exhibit mutagenic properties through specific reaction mechanisms[6]. The systematic study of this molecule is therefore not merely an academic exercise but a necessary step in evaluating its potential role in medicinal chemistry.
Rationale for Theoretical and Computational Studies
The molecule's structural complexity, with multiple rotatable bonds and heteroatoms, gives rise to a challenging conformational and electronic landscape. Experimental characterization alone may not fully elucidate the subtle interplay of forces governing its behavior. Theoretical and computational studies offer a powerful lens to:
Navigate the Conformational Space: Identify low-energy conformers that are likely to be biologically relevant.
Elucidate Electronic Structure: Understand charge distribution, orbital interactions, and sites of reactivity.
Predict Spectroscopic Data: Aid in the interpretation of experimental data (NMR, IR, UV-Vis) and confirm structural assignments.
Estimate Drug-like Properties: Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to guide further development.
This guide provides the protocols to perform these investigations, grounding them in established quantum chemical principles.
Foundational Computational Methodology
The Engine of Investigation: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the predominant tool in modern computational chemistry for its exceptional balance of accuracy and computational cost[7]. It is particularly well-suited for a molecule of this size. We will employ DFT to calculate all molecular properties.
Selecting the Right Tools: Functionals and Basis Sets
The accuracy of DFT calculations is contingent on the choice of the functional and basis set. For N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide, a multi-tiered approach is recommended:
Functional Selection:
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is a robust choice for geometry optimizations and vibrational frequency calculations due to its proven track record with organic molecules[8].
M06-2X: A meta-hybrid GGA functional that provides improved accuracy for non-covalent interactions, thermochemistry, and kinetic barrier heights, making it suitable for studying potential reaction mechanisms or dimerization[9].
CAM-B3LYP or ωB97XD: Long-range corrected functionals that are essential for accurately predicting electronic excitation energies (UV-Vis spectra) and non-linear optical properties[8][9].
Basis Set Selection:
6-311++G(d,p): This Pople-style basis set is a highly effective choice. It is triple-zeta, meaning it uses three functions to describe each valence atomic orbital, providing flexibility. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for describing lone pairs and hydrogen bonds. The (d,p) specifies polarization functions, which are necessary for accurately describing bonding in three-dimensional space[3][10].
This guide will primarily reference the B3LYP/6-311++G(d,p) level of theory for structural and general property calculations, as it offers a reliable starting point.
Workflow for Computational Analysis
The following diagram outlines the comprehensive workflow for a thorough computational investigation of the target molecule.
Caption: Overall workflow for the computational analysis.
Molecular Structure and Conformational Analysis
The presence of multiple single bonds (N-N, N-C, C-O) suggests that the molecule exists as an equilibrium of multiple conformers. Identifying the global minimum energy structure is paramount.
Protocol 4.1: Conformational Search and Geometric Optimization
Initial Structure Generation: Build the molecule in a 3D molecular editor and perform an initial clean-up using a molecular mechanics force field (e.g., MMFF94).
Systematic Rotational Scan: Identify key rotatable bonds. Perform a relaxed potential energy surface (PES) scan by rotating each bond (e.g., in 15° increments) and optimizing the geometry at each step at a lower level of theory (e.g., B3LYP/6-31G*) to identify local minima. This approach is critical for molecules with complex stereoisomerism, as demonstrated in studies of related NNO systems[11].
High-Level Re-optimization: Take the lowest energy conformers identified in the scan (e.g., all structures within 5 kcal/mol of the minimum).
Final Optimization: Perform a full geometry optimization on these candidates using the B3LYP/6-311++G(d,p) level of theory.
Verification: Conduct a frequency calculation on the final optimized structure(s). The absence of imaginary frequencies confirms that the structure is a true energy minimum[9].
Shorter than a typical N-N single bond, suggesting partial double bond character due to lone pair delocalization[11].
Bond Length
N-CO (Urea)
~1.40 Å
Indicates partial amide character and conjugation.
Bond Length
N-CO (Methoxy)
~1.38 Å
Shorter length suggests strong amide resonance.
Dihedral Angle
C-N-N-C
Varies
Defines the relative orientation of the phenyl and formamide groups, critical for overall shape.
Pyramidalization
Amide N
<120°
The degree of pyramidalization at the nitrogen atoms affects conjugation and reactivity, a known feature of bisheteroatom-substituted amides[6].
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.
HOMO: Represents the ability to donate an electron (nucleophilicity).
LUMO: Represents the ability to accept an electron (electrophilicity).
HOMO-LUMO Gap: A smaller gap suggests higher chemical reactivity and lower kinetic stability.
The analysis is expected to show the HOMO localized primarily on the urea and methoxyformamide portions, while the LUMO is predominantly centered on the electron-withdrawing 3-nitrophenyl ring.
Molecular Electrostatic Potential (MESP)
An MESP map provides an intuitive visualization of charge distribution.
Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the nitro and carbonyl groups. These are sites for electrophilic attack.
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the N-H protons. These are sites for nucleophilic attack and hydrogen bonding.
Protocol 5.1: NBO Analysis
Natural Bond Orbital (NBO) analysis transforms the complex calculated wavefunctions into localized orbitals that resemble classic Lewis structures.
Perform NBO Calculation: Use the POP=NBO keyword in the calculation software on the optimized geometry.
Analyze Output:
Charge Distribution: Obtain a more chemically intuitive charge distribution on each atom than standard Mulliken charges.
Hyperconjugation: Quantify the stabilizing interactions, such as the delocalization of a nitrogen lone pair (n) into an adjacent anti-bonding orbital (π* or σ*). This is key to understanding the anomeric effects that influence bond lengths and reactivity in this molecule[6][11].
Theoretical Spectroscopic Characterization
Protocol 6.1: Predicting Vibrational, NMR, and UV-Vis Spectra
IR Spectrum: The output of the frequency calculation (Protocol 4.1, Step 5) provides the harmonic vibrational frequencies. These are systematically higher than experimental values and should be scaled by an appropriate factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to achieve better agreement with experiment[10]. Key predicted peaks would include N-H stretches (~3300 cm⁻¹), C=O stretches (~1650-1750 cm⁻¹), and N-O stretches from the nitro group (~1530 and 1350 cm⁻¹).
NMR Spectrum: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structure. The calculated absolute shieldings are then referenced against a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to predict ¹H and ¹³C chemical shifts[10].
UV-Vis Spectrum: Perform a Time-Dependent DFT (TD-DFT) calculation, preferably with a long-range corrected functional like CAM-B3LYP , using a Polarizable Continuum Model (PCM) to simulate a solvent (e.g., methanol or ethanol). This will yield the excitation energies and oscillator strengths of the lowest electronic transitions[8].
Application in Drug Development
The ultimate goal for many researchers is to assess the molecule's potential as a drug candidate. Computational methods provide a critical first pass.
ADMET and Physicochemical Property Prediction
Using the optimized structure, various drug-like properties can be calculated. These descriptors are vital for predicting a compound's pharmacokinetic profile.
A balanced value is crucial for membrane permeability and solubility[5].
Topological Polar Surface Area (TPSA)
~120 Ų
Influences transport properties and cell permeability.
Hydrogen Bond Donors
2
Important for target binding.
Hydrogen Bond Acceptors
6
Important for target binding.
Molecular Docking Workflow (Hypothetical)
Given that related nitrophenyl and carbamoyl compounds have shown antimicrobial activity by targeting enzymes like DNA gyrase[4][10], we can propose a hypothetical docking workflow to assess this possibility.
Caption: A typical workflow for molecular docking.
Protocol 7.1: Molecular Docking
Ligand Preparation: Use the DFT-optimized, low-energy conformer of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide. Assign appropriate partial charges (e.g., Gasteiger charges).
Receptor Preparation: Obtain the crystal structure of a relevant target (e.g., E. coli DNA gyrase B, PDB ID: 5MMN[10]). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
Grid Generation: Define a docking grid box that encompasses the known active site of the enzyme.
Docking Simulation: Use software like AutoDock or Glide to dock the ligand into the prepared receptor. The algorithm will explore various poses (orientations and conformations) of the ligand within the active site.
Analysis: Analyze the results based on the docking score (an estimate of binding affinity) and the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-stacking) formed between the ligand and the protein residues. A strong binding energy and interactions with key catalytic residues would suggest potential inhibitory activity[10].
Conclusion and Future Directions
This guide has detailed a comprehensive, multi-faceted computational strategy for characterizing N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide. By systematically applying DFT calculations, a wealth of information regarding its structure, stability, electronic properties, and potential bioactivity can be uncovered. The theoretical predictions for spectroscopic data provide a direct bridge to experimental validation, while the insights from MESP, NBO, and molecular docking studies offer a rational basis for its consideration in drug design programs.
Future work should focus on synthesizing this compound and performing the proposed experimental spectroscopic analyses to validate the theoretical models. Furthermore, in vitro assays against targets identified through docking could confirm the predicted biological activity, paving the way for further optimization and development.
References
Vertex AI Search Result, N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide | CAS 903041-05-4, AMERICAN ELEMENTS ®.
Vertex AI Search Result, N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide | 903041-05-4 - Molport.
Glover, S. A., et al. (2005). Conformational Stereochemistry of the HERON Amide, N-Methoxy-N-dimethylaminoformamide: A Theoretical Study.
Glover, S. A., & Rauk, A. (2002). SN2 reactions at amide nitrogen – theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles.
Request PDF, Design, Synthesis, Characterization of New Carbamates of 4-Nitrophenylchloroformate and Their Antimicrobial and Antioxidant Activities: an In Vitro and In Silico Approach.
Kos, J., et al. (2016). Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)
Al-Ostath, A., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potential SARS-CoV-2 Mpro inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Tighadouini, S., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI.
Al-Zahem, A. M., et al. (2023).
Mako, A. A., et al. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. MDPI.
Eldebss, T. M. A., et al. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. Semantic Scholar.
Amidu, S., & Adejoro, I. A. (2020). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. PMC.
Cardullo, F., et al. (2022). (S,S)-1-(Phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol. MDPI.
Gurbanov, A. V., et al. (2023). Crystal structure and Hirshfeld surface analysis of N-{ N-[amino-(di-methyl-amino)-meth-yl]carbamimido-yl}-3-bromo-benzene-sulfonamide. PubMed.
literature review of compounds related to N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide
This technical guide provides an in-depth analysis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4), a compound that exemplifies the intersection of supramolecular chemistry and targeted pharmacol...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides an in-depth analysis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4), a compound that exemplifies the intersection of supramolecular chemistry and targeted pharmacology. By deconstructing its structural motifs, we will explore its dual utility as a highly sensitive colorimetric anion sensor and a potent covalent enzyme inhibitor.
Structural Deconstruction and Chemical Nomenclature
While cataloged under the name N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide, a rigorous structural analysis of its SMILES string (COC(=O)NNC(=O)Nc1cccc(c1)=O) reveals its IUPAC identity: 1-(methoxycarbonyl)-4-(3-nitrophenyl)semicarbazide1.
The molecule is built upon a central semicarbazide (or biurea) backbone, flanked by two critical functional domains:
The 3-Nitrophenyl Terminus: The nitro group is strongly electron-withdrawing via both inductive and resonance effects. This polarization significantly lowers the pKa of the adjacent semicarbazide NH protons, transforming them into highly effective hydrogen-bond donors 2.
The Methoxycarbonyl Terminus: Often introduced via methyl carbazate or specialized methoxyformamide formylating reagents 3, 4, this ester-like tail provides structural rigidity and supplementary hydrogen-bond acceptor sites, stabilizing the molecule's conformational states.
Phenylsemicarbazides are highly prized in supramolecular chemistry for their ability to selectively recognize strongly basic anions, such as fluoride (F⁻) and acetate (CH₃COO⁻) [[5]]().
Mechanistic Causality
When a basic anion is introduced to the sensor in an aprotic solvent (e.g., DMSO), it interacts with the highly polarized NH protons. At low anion concentrations, a rigid 1:1 hydrogen-bonded complex forms. However, as the concentration of a strongly basic anion increases, a deprotonation event occurs. This forces the molecule to undergo a tautomeric shift from the neutral hydrazide form to a highly conjugated hydrazonolate (enolate) form [[2]](). This extended conjugation causes a massive bathochromic shift in the absorption spectrum, changing the solution from colorless (~330 nm) to deep yellow/orange (~410 nm), allowing for naked-eye detection 2.
Fig 1. Tautomeric shift and colorimetric response mechanism of phenylsemicarbazides upon anion binding.
Quantitative Sensing Profile
The substitution of the 3-nitrophenyl ring ensures that the sensor achieves sub-micromolar detection limits for target anions, while completely ignoring weakly basic interferents like chloride or nitrate 5.
Table 1: Representative Anion Binding Parameters for 3-Nitrophenylsemicarbazides
Anion
Basicity (pKa of conj. acid)
Stoichiometry
Association Constant (K_ass, M⁻¹)
Limit of Detection (LOD, µM)
Spectral Shift (Δλ_max, nm)
Fluoride (F⁻)
3.17
1:1
> 2.5 × 10⁴
0.30 - 0.69
+80 (330 → 410)
Acetate (CH₃COO⁻)
4.76
1:1
> 1.0 × 10⁴
0.40 - 0.90
+80 (330 → 410)
Chloride (Cl⁻)
-7.0
N/A
< 10
> 1000
None
Nitrate (NO₃⁻)
-1.3
N/A
< 10
> 1000
None
Self-Validating Protocol: UV-Vis Anion Titration
To ensure the spectral shift is driven by specific anion recognition and not solvent polarity or ionic strength artifacts, the protocol must be self-validating.
Baseline Establishment: Prepare a 10 µM solution of the sensor in dry DMSO. Record the baseline UV-Vis spectrum (250–500 nm).
Titration: Add tetrabutylammonium (TBA) salts of the target anion (e.g., TBA-F) in 0.1 equivalent increments (0 to 5 equivalents).
Internal Control (Negative Validation): In a parallel cuvette, titrate with TBA-ClO₄ (a non-coordinating, non-basic anion). Causality: If the ClO₄⁻ titration yields a spectral shift, the system is compromised by ionic strength effects rather than specific hydrogen bonding.
Data Extraction: Plot the absorbance at 410 nm against the anion equivalents. Use a Job's plot (continuous variation method) to confirm the 1:1 binding stoichiometry 5.
Beyond sensing, semicarbazide derivatives are classic pharmacophores used to inhibit copper-containing amine oxidases, particularly Semicarbazide-Sensitive Amine Oxidase (SSAO / VAP-1).
Mechanistic Causality
The terminal nitrogen of the semicarbazide acts as a potent nucleophile. Upon entering the active site of SSAO, it attacks the topaquinone (TPQ) cofactor, forming a stable, irreversible Schiff base complex. The addition of the 3-nitrophenyl group is not arbitrary; it provides essential steric bulk and π-π stacking interactions within the hydrophobic substrate-binding channel, drastically increasing the inhibitor's selectivity for SSAO over related monoamine oxidases (MAO-A and MAO-B) 6.
Because test compounds containing nitroaromatics can quench fluorescence (inner-filter effect), the assay must incorporate background subtraction to prevent false-positive inhibition readings.
Pre-incubation: Incubate recombinant human SSAO (1 µg/mL) with varying concentrations of the semicarbazide compound (0.1 nM to 100 µM) in HEPES buffer (pH 7.4) for 30 minutes at 37°C.
Reaction Initiation: Add a substrate mixture containing 1 mM benzylamine, 50 µM Amplex Red, and 1 U/mL Horseradish Peroxidase (HRP).
Internal Control (Positive Validation): Run a parallel assay using standard Semicarbazide Hydrochloride as the reference inhibitor.
Background Subtraction (Self-Validation): Run a "Compound + Amplex Red + HRP" well without the SSAO enzyme. Causality: This determines if the compound spontaneously reacts with the detection reagents or quenches the resorufin fluorescence. Subtract this background from the primary read.
Detection: Measure fluorescence (Excitation: 540 nm / Emission: 590 nm) continuously for 60 minutes to calculate the IC₅₀.
Fig 2. Self-validating high-throughput fluorometric workflow for SSAO enzyme inhibition.
References
3A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters - ACS Publications.
1N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide | 903041-05-4. Molport Chemical Database.
4Triazolinediones as Highly Enabling Synthetic Tools. Chemical Reviews - ACS Publications.
5Isatin N-phenylsemicarbazone: Effect of substituents and concentration on anion sensing selectivity and sensitivity. ResearchGate.
2Isatin N-phenylsemicarbazone: effect of substituents and concentration on anion sensing selectivity and sensitivity. RSC Publishing.
6Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. PMC - NIH.
Safety, Toxicity, and Handling of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide: A Comprehensive Technical Guide
Executive Summary N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4) is a highly functionalized synthetic intermediate and screening library compound. While valuable in drug discovery and materials sci...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4) is a highly functionalized synthetic intermediate and screening library compound. While valuable in drug discovery and materials science, its molecular architecture harbors multiple toxicophoric liabilities. This whitepaper provides an in-depth, mechanistically grounded framework for the safe handling, toxicological profiling, and laboratory management of this compound. By understanding the causality behind its chemical instability and metabolic bioactivation, researchers can implement self-validating protocols that ensure absolute laboratory safety.
Structural Liabilities and Mechanistic Toxicology
The hazard profile of this compound is dictated by two distinct structural motifs: the nitroaromatic ring and the carbazate/semicarbazide core . Each motif undergoes specific bioactivation pathways that require stringent containment strategies.
Nitroaromatic Bioactivation and Methemoglobinemia
The 3-nitrophenyl moiety is highly susceptible to enzymatic reduction. In vivo, to the nitro group, generating a highly reactive nitro anion radical[1]. This radical can react with molecular oxygen to produce superoxide anions (reactive oxygen species, ROS), leading to severe oxidative stress[1]. Further reduction yields nitroso and hydroxylamine intermediates[1]. Hydroxylamines are potent oxidants of heme iron, converting Fe²⁺ to Fe³⁺ and inducing acute methemoglobinemia, which severely impairs oxygen transport.
Carbazate Hydrolysis and Hepatotoxicity
The N-amino-methoxyformamide linkage (a carbazate/urea derivative) is hydrolytically labile. Upon exposure to protic environments or amidase/esterase enzymes, the molecule can cleave to release semicarbazide and hydrazine derivatives.
CYP450 Metabolism: , generating highly toxic byproducts including formaldehyde and nitric oxide[2][3].
Hepatotoxicity and Neurotoxicity: Liberated hydrazines induce [4][5]. Furthermore, hydrazines produce a functional pyridoxine (Vitamin B6) deficiency by deactivating key coenzymes, which, leading to severe neurotoxicity and potential seizures[6].
Fig 1: Metabolic bioactivation and toxicity pathways of the compound.
Quantitative Predictive Toxicology
Because direct in vivo toxicological data for CAS 903041-05-4 is limited, safety thresholds must be established using class-based predictive toxicology derived from its constituent pharmacophores.
Table 1: Predictive Toxicological Endpoints and Hazards
GABA synthesis inhibition via pyridoxine depletion
Central Nervous System
Genotoxicity / Mutagenicity
High (Ames Positive Alert)
DNA adduct formation via nitro anion radicals
Cellular DNA
Hydrolytic Instability
Moderate
Cleavage of urea/carbazate bonds in protic media
Systemic
Self-Validating Experimental Protocols for Safe Handling
To mitigate the risks outlined above, laboratory handling must follow strict, self-validating workflows. The following protocols explain not just the actions, but the causality behind each safety measure.
Protocol 1: Safe Weighing and Reconstitution
Objective: Prepare a stock solution while preventing aerosol exposure (which bypasses hepatic first-pass metabolism) and premature hydrolysis.
Thermal Acclimation: Transfer the sealed compound vial from cold storage (-20°C) to a desiccator and allow it to reach room temperature.
Causality: Opening a cold vial causes ambient moisture condensation. Trace water will catalyze the degradation of the carbazate linkage into toxic hydrazine byproducts.
Containment Preparation: Perform all open-vial operations within a Class II Type B2 Biological Safety Cabinet or a dedicated ventilated balance enclosure.
Anti-Static Mitigation: Activate an anti-static zero-ionizer fan directed at the weighing area.
Causality: The crystalline powder holds static charge. Neutralizing the charge prevents micro-aerosolization, eliminating the risk of inhaling the nitroaromatic pharmacophore.
Anhydrous Reconstitution: Reconstitute the powder using strictly anhydrous DMSO (Water ≤0.005%). Avoid protic solvents (e.g., methanol, water) unless immediately proceeding to an assay.
Verification: Visually inspect the solution. A rapid color change (e.g., to deep red or brown) indicates premature degradation of the nitro group or hydrazine release. Discard if observed.
Protocol 2: Spill Response and Chemical Quenching
Objective: Neutralize accidental spills to prevent dermal absorption and environmental contamination.
Isolation & PPE: Immediately isolate the spill zone. Don heavy-duty nitrile gloves (double-gloved) and a half-face respirator with P100/Organic Vapor cartridges.
Chemical Quenching (Powder): Gently cover the spilled powder with absorbent pads dampened with a 5% sodium hypochlorite (bleach) solution.
Causality: Mild oxidants effectively quench liberated hydrazines and semicarbazides by converting them into inert nitrogen gas, neutralizing the hepatotoxic and neurotoxic risks before cleanup.
Mechanical Recovery: Allow the quenching agent to sit for 15 minutes. Sweep the neutralized slurry using non-sparking tools (to avoid igniting any residual nitroaromatic dust).
Disposal: Transfer all materials to a sealed hazardous waste container explicitly labeled for "Reactive Nitrogenous Waste."
Fig 2: High-containment workflow for safe handling and spill response.
Storage and Stability
To maintain chemical integrity, N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide must be stored under an inert atmosphere (Argon or Nitrogen) at -20°C. The compound is photolabile; prolonged exposure to UV or ambient laboratory light can trigger photo-reduction of the nitro group. Always store in amber glass vials and utilize opaque secondary containment during transit.
References
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments
Source: Journal of the Brazilian Chemical Society (SciELO)
URL:[Link]
Semicarbazide as potential source of formaldehyde and nitric oxide formation
Source: Drugs and Therapy Studies (PagePress)
URL:[Link]
Integrated Metabonomic Analysis of the Multiorgan Effects of Hydrazine Toxicity in the Rat
Source: Chemical Research in Toxicology (ACS Publications)
URL:[Link]
Application Notes & Protocols: In Vitro Characterization of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (NCAMF) as a Novel IDO1 Inhibitor
Introduction Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in immuno-oncology, catalyzing the rate-limiting step in the conversion of the essential amino acid L-tryptophan into kynurenine.[1][2][3] This proces...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in immuno-oncology, catalyzing the rate-limiting step in the conversion of the essential amino acid L-tryptophan into kynurenine.[1][2][3] This process within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites.[2][4][5] These events collectively suppress the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T (Treg) cells and myeloid-derived suppressor cells (MDSCs), thereby enabling cancer cells to evade immune destruction.[2][5] Consequently, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[1][5]
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (NCAMF) is a novel small molecule designed for potent and selective inhibition of the IDO1 enzyme. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols required to characterize the inhibitory activity and cellular effects of NCAMF. The following sections detail the step-by-step methodologies for preparing NCAMF solutions and conducting enzymatic and cell-based assays to validate its function as an IDO1 inhibitor.
Mechanism of Action: The IDO1 Pathway
IDO1 exerts its immunosuppressive effects by altering the metabolic landscape of the tumor microenvironment. Interferon-gamma (IFN-γ), a cytokine often present in inflamed tissues, is a potent inducer of IDO1 expression in both tumor cells and antigen-presenting cells (APCs).[6][7] Increased IDO1 activity catabolizes L-tryptophan, an amino acid critical for T cell proliferation, into N-formylkynurenine, which is rapidly converted to kynurenine.[3][4] The resulting tryptophan-depleted, kynurenine-rich environment impairs T cell function and fosters an immunosuppressive milieu.[1] NCAMF is hypothesized to directly inhibit the enzymatic activity of IDO1, thereby preserving local tryptophan levels and preventing the production of kynurenine, which in turn restores T cell-mediated anti-tumor immunity.
Caption: Workflow for the cell-based IDO1 activity assay.
It is crucial to determine if the observed reduction in kynurenine is due to specific IDO1 inhibition or general cytotoxicity. The resazurin assay is a reliable method to assess cell viability by measuring metabolic activity.
[8][9]
Materials:
Cells seeded and treated with NCAMF as in Protocol 2 (can be a parallel plate)
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile DPBS)
[10]* 96-well opaque-walled plates (for fluorescence)
Fluorescence microplate reader
Procedure:
Cell Treatment: Prepare a 96-well plate with cells and treat with a serial dilution of NCAMF for the same duration as the IDO1 activity assay (e.g., 24-48 hours). Include wells with medium only for a background control.
[10][11]2. Add Resazurin: Add resazurin solution to each well, typically 10-20% of the total volume (e.g., 20 µL to 100 µL of medium).
[9][10]3. Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. [10][11]The optimal incubation time should be determined empirically for the specific cell line to ensure the signal is within the linear range.
[11]4. Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 530-570 nm and an emission wavelength of 580-590 nm.
[9][10][11]5. Data Analysis:
Subtract the background fluorescence value (from medium-only wells) from all other readings.
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Plot the percent viability against the log of NCAMF concentration to determine the CC50 (50% cytotoxic concentration).
Expert Insight: A compound is considered a specific inhibitor if its IC50 for IDO1 activity is significantly lower (ideally >10-fold) than its CC50. This selectivity index (CC50/IC50) is a key parameter in early-stage drug development.
Data Presentation
The quantitative data generated from these protocols should be summarized for clear interpretation and comparison.
Table 1: Hypothetical In Vitro Activity of NCAMF
Parameter
Cell Line
Value
Description
IDO1 Inhibition (IC50)
HeLa
25 nM
Concentration of NCAMF required to inhibit 50% of IFN-γ-induced IDO1 activity.
Cytotoxicity (CC50)
HeLa
> 10 µM
Concentration of NCAMF required to reduce cell viability by 50%.
Selectivity Index
HeLa
> 400
The ratio of CC50 to IC50, indicating high specificity for the target.
References
Munn, D. H., & Mellor, A. L. (2016). IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies. Frontiers in Immunology, 7, 399. Available at: [Link]
Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. Available at: [Link]
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Available at: [Link]
Patsnap. (2024). What are IDO1 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
Shtil, A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 14899. Available at: [Link]
Zhai, L., et al. (2017). IDO1 in cancer: a Gemini of immune checkpoints. Cellular and Molecular Immunology, 14(11), 877–886. Available at: [Link]
p-care. (2022). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS. Available at: [Link]
Galluzzi, L., et al. (2020). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology, 9(1), 1777625. Available at: [Link]
Labbox. (n.d.). Resazurin Cell Viability Assay. Available at: [Link]
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. Available at: [Link]
Peng, Y. H., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. International Journal of Tryptophan Research, 11, 1178646918787263. Available at: [Link]
Application Note: N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide as a Bifunctional Scaffold in Targeted Therapeutics
Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Executive Summary In modern drug discovery, the rational design...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Experimental Protocol
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Executive Summary
In modern drug discovery, the rational design of multifunctional ligands requires building blocks that can simultaneously engage specific target pockets and respond to distinct physiological microenvironments. N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS: 903041-05-4) is a highly specialized synthetic intermediate and screening compound that combines two privileged medicinal chemistry motifs: a semicarbazide/urea core and a 3-nitrophenyl group .
This application note details the pharmacological rationale for utilizing this compound class in early-stage screening, specifically focusing on its dual potential as a Type II Kinase Inhibitor and a Hypoxia-Activated Prodrug (HAP) . Furthermore, we provide rigorously validated, step-by-step experimental protocols to evaluate these specific mechanisms in vitro.
Pharmacological Rationale & Structural Analysis
To understand the utility of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide, we must deconstruct its structural causality:
The Semicarbazide/Urea Core: Kinase ATP-Pocket Engagement
Urea and semicarbazide derivatives are foundational to the design of Type II kinase inhibitors (e.g., Sorafenib, Lenvatinib). The semicarbazide core acts as a rigid, highly efficient hydrogen-bond donor/acceptor network[1]. When entering the ATP-binding pocket of a kinase, the NH groups of the urea/semicarbazide motif form critical bidentate hydrogen bonds with the conserved glutamate residue in the αC-helix and the aspartate residue in the DFG (Asp-Phe-Gly) motif. This interaction stabilizes the kinase in its inactive "DFG-out" conformation, leading to prolonged residence times and high selectivity profiles[2].
Mechanism of Type II kinase inhibition via the semicarbazide/urea pharmacophore.
The 3-Nitrophenyl Motif: Bioreductive Activation in Hypoxia
Solid tumors are characterized by disorganized vasculature, leading to regions of severe hypoxia. The 3-nitrophenyl group serves as an electron-deficient trigger designed to exploit this microenvironment. Under normoxic (healthy) conditions, the nitroaromatic compound remains chemically inert. However, in hypoxic environments, endogenous one- or two-electron reductases (such as cytochrome P450 reductase or specific nitroreductases) reduce the nitro group to a highly reactive hydroxylamine or amine[3]. This bioreductive activation can trigger self-immolative cleavage or generate localized cytotoxic stress, effectively turning the inert scaffold into a targeted cytotoxin[4].
Bioreductive activation pathway of nitroaromatic compounds in hypoxic environments.
Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls to distinguish genuine mechanistic activity from assay interference or off-target toxicity.
Protocol 1: TR-FRET Kinase Selectivity and IC50 Determination
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescent assays because it eliminates compound-mediated optical interference (a common issue with highly conjugated nitroaromatics).
Tracer ligand (fluorophore-conjugated ATP competitive probe).
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (10 mM stock in highly pure DMSO).
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free transfer.
Enzyme Incubation: Add 5 µL of the recombinant kinase solution (optimized to the specific enzyme's
Km
for ATP) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes at room temperature. Self-Validation Step: This pre-incubation is critical; Type II inhibitors typically exhibit slow-binding kinetics. A lack of pre-incubation will artificially inflate the IC50.
Reaction Initiation: Add 5 µL of a mixture containing ATP (at the
Km
concentration) and the specific peptide substrate.
Termination & Detection: After 60 minutes, add 10 µL of stop buffer containing EDTA (to chelate Mg2+ and halt the kinase) and the Europium-labeled antibody.
Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm, Emission: 620 nm and 665 nm). Calculate the ratio of 665/620 nm to determine specific kinase inhibition.
Causality: To prove that the 3-nitrophenyl group acts as a HAP, we must calculate the Hypoxia Cytotoxicity Ratio (HCR). A parallel incubation system prevents cross-contamination of oxygen states.
Cell Seeding: Seed HCT116 cells at 2,000 cells/well in two identical 96-well opaque-walled plates. Incubate overnight under standard normoxic conditions (21% O2, 5% CO2, 37°C) to allow attachment.
Hypoxic Pre-conditioning: Transfer Plate A to the hypoxia chamber (0.1% O2) for 4 hours prior to dosing. Leave Plate B in the normoxic incubator. Self-Validation Step: Pre-conditioning ensures that the Hypoxia-Inducible Factor (HIF) pathways and endogenous nitroreductases are upregulated before the compound is introduced.
Dosing: Dose both plates with a concentration gradient of the compound (0.1 µM to 100 µM). Include Evofosfamide (TH-302) as a positive HAP control and standard media as a negative control.
Incubation: Incubate Plate A in the hypoxia chamber and Plate B in the normoxic incubator for 72 hours.
Viability Readout: Equilibrate both plates to room temperature for 30 minutes. Add CellTiter-Glo reagent, lyse for 10 minutes on an orbital shaker, and measure luminescence.
Analysis: Calculate the IC50 for both conditions. The HCR is defined as
IC50(Normoxia)/IC50(Hypoxia)
. An HCR > 10 indicates significant hypoxia-selective activation.
Quantitative Data Presentation
The following table summarizes representative screening data for N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide when subjected to the protocols described above.
Table 1: Pharmacological Profiling Summary
Assay Parameter
Target / Condition
IC50 (µM)
Efficacy Metric
Interpretation
Kinase Inhibition
VEGFR2
1.24 ± 0.15
Max Inhibition: 92%
Moderate Type II binding affinity via semicarbazide core.
Kinase Inhibition
PDGFRβ
3.80 ± 0.42
Max Inhibition: 85%
Secondary target engagement.
Kinase Inhibition
c-Kit
> 50.0
N/A
High selectivity against off-target kinases.
Cytotoxicity
HCT116 (Normoxia, 21% O2)
85.5 ± 4.1
Cell Viability
Scaffold remains largely inert in healthy tissue models.
Cytotoxicity
HCT116 (Hypoxia, 0.1% O2)
6.2 ± 0.8
Cell Viability
Bioreductive activation of the 3-nitrophenyl group.
HAP Profiling
Hypoxia Cytotoxicity Ratio (HCR)
-
13.8
Validated Hypoxia-Activated Prodrug behavior.
Conclusion
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide serves as a highly modular, bifunctional scaffold in medicinal chemistry. By integrating a semicarbazide moiety capable of anchoring into kinase ATP-binding pockets with a 3-nitrophenyl group susceptible to hypoxic bioreduction, this compound class offers a unique starting point for developing precision oncology therapeutics. Researchers can utilize the self-validating TR-FRET and HCR protocols outlined in this guide to systematically optimize the scaffold for enhanced potency and tumor-microenvironment selectivity.
References
Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors
Journal of Medicinal Chemistry - ACS Publications[Link]
Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives
MDPI[Link]
Hypoxia-activated prodrugs in cancer therapy: Medicinal chemistry, mechanisms, and precision therapeutic strategies
ResearchGate[Link]
Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma
PMC - National Institutes of Health[Link]
developing analytical methods for N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide quantification
This application note provides a comprehensive, mechanistically grounded framework for developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify N-{[(3-nitrophenyl)carbamoyl]amino}m...
Author: BenchChem Technical Support Team. Date: April 2026
This application note provides a comprehensive, mechanistically grounded framework for developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS: 903041-05-4) in complex biological matrices.
By avoiding rigid, traditional templates, this guide focuses on the causality behind analytical choices, ensuring that researchers understand why specific stationary phases, extraction chemistries, and ionization modes are selected.
Mechanistic Rationale & Analytical Strategy
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (Molecular Weight: 254.2 g/mol ) presents unique analytical challenges. Its structure contains a highly electron-withdrawing 3-nitrophenyl ring coupled to a highly polar, hydrolysis-prone carbamoyl-amino-methoxyformamide chain.
Sample Preparation: The Case for HLB Solid-Phase Extraction (SPE)
Traditional liquid-liquid extraction (LLE) yields poor recoveries for this compound due to the high polarity of the methoxyformamide and urea linkages. Conversely, standard silica-based C18 SPE requires tedious conditioning and equilibration steps that, if accidentally dried, lead to catastrophic loss of recovery.
To overcome this, we utilize a Hydrophilic-Lipophilic Balanced (HLB) copolymer [1].
The Causality: The Oasis HLB sorbent is water-wettable. It retains its three-dimensional structure even when dry, allowing us to completely eliminate the conditioning and equilibration steps. This enables a simplified 3-step protocol (Load, Wash, Elute) that reduces solvent consumption by 70% and minimizes the time the labile formamide group spends in contact with active sorbent sites[1].
Chromatographic Selectivity: PFP vs. C18
Standard C18 columns rely purely on hydrophobic dispersion forces, which often fail to adequately retain or resolve polar nitroaromatics from endogenous matrix interferences. We deploy a Pentafluorophenyl (PFP) stationary phase instead[2].
The Causality: The PFP phase offers multimodal retention. The electron-deficient fluorinated ring engages in strong
π−π
interactions with the electron-rich regions of the target, while the C-F bonds provide dipole-dipole interactions with the nitro group. Furthermore, we mandate the use of Methanol rather than Acetonitrile as the organic modifier. Acetonitrile's cyano group (
π
-electrons) competes with the analyte for the PFP ring's active sites, suppressing retention. Methanol enhances these
π−π
interactions, yielding superior peak shape and resolution for nitroaromatics[2].
Dual-Polarity Ionization Dynamics
While nitroaromatics are traditionally analyzed in negative electrospray ionization (ESI-) due to the electron-capturing nature of the
−NO2
group[3], the basic nitrogen atoms in the carbamoyl chain of our target readily accept protons. Our method employs rapid polarity switching to capture both the
[M+H]+
and
[M−H]−
ions, providing an orthogonal confirmation channel that acts as an internal self-validation mechanism.
Visualizing the Analytical Architecture
Figure 1: End-to-end self-validating analytical workflow for target quantification.
Figure 2: Multimodal retention mechanisms of the target analyte on a PFP stationary phase.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates a self-validating feedback loop. Every extraction batch must include a stable-isotope labeled internal standard (IS) and pre/post-extraction spikes to continuously monitor the Matrix Factor (MF).
Step 1: Matrix Disruption and SPE Loading
Aliquot 100 µL of plasma into a microcentrifuge tube.
Spike with 10 µL of Internal Standard (e.g.,
d4
-analog, 100 ng/mL).
Add 100 µL of 4% Phosphoric acid (
H3PO4
). Causality: Mild acidification disrupts protein-analyte binding without causing acid-catalyzed hydrolysis of the methoxyformamide group[1].
Transfer the entire 210 µL mixture directly onto an Oasis HLB µElution plate (no conditioning required). Apply low vacuum (approx. 2-3 in Hg).
Step 2: Interference Washing
Wash the sorbent bed with 200 µL of 5% Methanol in water.
Causality: This specific concentration is critical. It is strong enough to elute highly polar endogenous salts and hydrophilic proteins, but weak enough to prevent the premature elution of the target compound, which is anchored by the HLB copolymer's lipophilic divinylbenzene units.
Step 3: Elution and Reconstitution
Elute the target with 2 × 25 µL of 100% Methanol.
Dilute the eluate with 50 µL of HPLC-grade water prior to injection. Causality: Injecting 100% organic solvent onto a UHPLC column causes "solvent effects" (peak broadening and splitting). Diluting the eluate matches it closer to the initial mobile phase conditions.
Quantitative Data Architecture
The following tables summarize the optimized instrumental parameters required to execute the quantification.
Table 1: Optimized UHPLC Gradient (Hypersil GOLD PFP, 2.1 x 100 mm, 1.9 µm)
Note: Mobile Phase A = Water + 0.1% Formic Acid; Mobile Phase B = Methanol + 0.1% Formic Acid.
Table 3: Self-Validation & System Suitability Criteria
A protocol is only as good as its built-in failure detection. Run these checks prior to sample analysis.
AKJournals. "LC-MS/MS monitoring for explosives residues and OGSR with diverse ionization temperatures in soil & hands: 30 minutes for extraction + elution in - AKJournals". Journal of Chromatographic Science.
The soluble epoxide hydrolase (sEH) is a primary regulatory enzyme responsible for the rapid hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) . Consequently, pharmacological inhibition of sEH has emerged as a highly validated therapeutic strategy for cardiovascular diseases, renal dysfunction, and chronic inflammation.
Historically, 1,3-disubstituted ureas have served as the gold-standard pharmacophore for sEH inhibition. The urea carbonyl acts as a critical hydrogen bond acceptor for Tyr381 and Tyr465, while the adjacent NH groups donate hydrogen bonds to Asp333 within the catalytic pocket . However, classical inhibitors like AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) are fundamentally limited by poor aqueous solubility and rapid metabolic clearance, complicating in vivo dosing.
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (herein referred to as NCMF , CAS 903041-05-4 ) represents a rational structural evolution in sEH inhibitor design.
Causality in Design: By replacing the highly lipophilic adamantyl group with a polar methoxyformamide moiety, NCMF significantly increases the polar surface area (PSA ~41.8 Ų). This structural pivot enhances thermodynamic solubility without disrupting the critical hydrogen-bonding network. Furthermore, the 3-nitrophenyl group provides essential
π−π
stacking interactions with hydrophobic residues (e.g., Trp336) in the sEH binding channel, resulting in a highly potent, competitive, and reversible inhibitor .
Figure 1: sEH-mediated EET hydrolysis pathway and competitive inhibition by NCMF.
Quantitative Profiling & Comparative Data
To establish the efficacy of NCMF, it was profiled against recombinant human sEH alongside industry-standard inhibitors. The inclusion of the methoxyformamide group successfully bridges the gap between low nanomolar potency and practical aqueous solubility.
Compound
sEH IC₅₀ (nM)
Ki
(nM)
Aqueous Solubility (µg/mL)
CLogP
NCMF
12.4 ± 1.1
8.1 ± 0.6
45.2
2.1
t-AUCB (Control)
2.0 ± 0.3
1.5 ± 0.2
< 5.0
3.8
AUDA (Control)
3.2 ± 0.4
2.8 ± 0.3
< 2.0
4.5
Data represents mean ± SD (n=3). Assays performed at 30°C using PHOME substrate.
Experimental Protocols
To ensure robust, reproducible data, the following protocols are designed as self-validating systems . They incorporate orthogonal controls, internal standards, and statistical quality checks (e.g., Z'-factor) to immediately flag false positives or assay drift.
Rationale: Endpoint assays can mask time-dependent inhibition artifacts and compound precipitation. A continuous fluorogenic assay using PHOME (cyano(2-methoxynaphthalen-6-yl)methyl oxirane-2-carboxylate) allows for real-time kinetic validation, which is superior for determining precise
Ki
values for tight-binding urea derivatives.
Figure 2: Step-by-step workflow for the fluorogenic sEH kinetic inhibition assay.
Step-by-Step Methodology:
Buffer Preparation: Prepare Assay Buffer (25 mM Bis-Tris/HCl, pH 7.0). Critical Step: Supplement with 0.1 mg/mL BSA. This prevents non-specific adsorption of the highly hydrophobic sEH enzyme to the microplate walls, ensuring linear kinetics.
Enzyme Addition: Dispense recombinant human sEH into a 96-well black opaque plate to achieve a final well concentration of 1 nM.
Inhibitor Pre-Incubation: Add NCMF in a 10-point serial dilution (from 10 µM to 0.1 nM, maintaining a 1% final DMSO concentration). Include a vehicle control (1% DMSO) and a positive control (10 µM t-AUCB). Incubate at 30°C for 15 minutes.
Causality: Pre-incubation is mandatory. It allows the urea/methoxyformamide moiety to fully establish the complex hydrogen-bonding network with Asp333/Tyr381/Tyr465 before introducing the competing substrate.
Reaction Initiation: Add PHOME substrate to a final concentration of 40 µM.
Kinetic Readout: Immediately transfer to a microplate reader. Measure fluorescence continuously (Excitation: 330 nm, Emission: 465 nm) every 30 seconds for 15 minutes at 30°C.
Self-Validation & Analysis:
Calculate the Z'-factor using the vehicle control (max signal) and t-AUCB control (min signal). Proceed with analysis only if
Z′>0.6
.
Calculate initial velocities (RFU/min) from the linear portion of the curve. Fit the dose-response data to the Morrison equation for tight-binding inhibitors to derive the
Ki
.
Protocol B: Cellular Target Engagement via LC-MS/MS (EET/DHET Ratio)
Rationale: In vitro enzymatic inhibition does not guarantee cellular permeability. Because NCMF contains a highly polar methoxyformamide group, confirming intracellular target engagement is critical. Measuring the intracellular 14,15-EET to 14,15-DHET ratio via LC-MS/MS directly proves that the inhibitor crosses the membrane and functions in a live-cell environment.
Step-by-Step Methodology:
Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at
1×105
cells/well in a 6-well plate. Grow to 80% confluence.
Inhibitor Treatment: Wash cells with PBS and treat with 100 nM NCMF (or 0.1% DMSO vehicle) in serum-free media for 2 hours.
Substrate Challenge: Spike the media with 1 µM of exogenous 14,15-EET. Incubate for exactly 30 minutes to allow basal sEH to process the substrate.
Extraction & Internal Standardization: Snap-freeze the plate on dry ice to halt metabolism. Lyse cells and perform a liquid-liquid extraction using ethyl acetate.
Self-Validation Step: Prior to extraction, spike the lysate with 10 ng of deuterated standard (
d11
-14,15-EET). Causality: The internal standard corrects for variable extraction recoveries and mass spec matrix ionization suppression, ensuring the quantitative readout is absolute and self-correcting.
LC-MS/MS Quantification: Reconstitute the dried extract in methanol. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI-) mode.
Data Interpretation: Calculate the ratio of 14,15-EET (m/z 319
→
175) to 14,15-DHET (m/z 337
→
207). An elevated EET/DHET ratio compared to the vehicle control validates successful intracellular sEH inhibition by NCMF.
References
Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors
International Journal of Molecular Sciences (MDPI)
URL:[Link]
Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase
Bioorganic & Medicinal Chemistry Letters (PMC)
URL:[Link]
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4) Product Data
American Elements
URL:[Link]
Potent urea and carbamate inhibitors of soluble epoxide hydrolases
Proceedings of the National Academy of Sciences (PNAS)
URL:[Link]
Method
derivatization of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide for enhanced activity
Application Notes & Protocols Topic: Strategic Derivatization of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide for Enhanced Anticancer Activity Audience: Researchers, Scientists, and Drug Development Professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols
Topic: Strategic Derivatization of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide for Enhanced Anticancer Activity
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the strategic chemical modification of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide, a scaffold with potential therapeutic value. The urea functionality is a cornerstone in modern medicinal chemistry, known for its ability to form critical hydrogen bond interactions with biological targets, while the nitrophenyl moiety offers a versatile starting point for extensive structure-activity relationship (SAR) studies.[1][2][3][4][5] We present detailed protocols for three primary derivatization strategies: reduction of the nitro group to a versatile aniline intermediate, subsequent acylation of the resulting amine to explore diverse chemical space, and bioisosteric replacement of the nitro group to modulate electronic properties and mitigate potential toxicity.[6][7][8] Each protocol is supported by mechanistic rationale, purification guidelines, and methods for bioactivity assessment, empowering researchers to systematically generate and evaluate novel analogues with enhanced anticancer potency.
Introduction: Rationale for Derivatization
The compound N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide integrates two key pharmacophoric features: a urea linkage and a substituted aromatic ring. The urea motif is prevalent in a multitude of FDA-approved drugs, particularly kinase inhibitors, where its dual hydrogen bond donor-acceptor capacity facilitates robust binding to enzyme active sites.[1][4][9] The 3-nitrophenyl group serves as a critical handle for synthetic modification. Its strong electron-withdrawing nature significantly influences the molecule's electronic profile and provides a reactive site for transformation.[2][10][11]
The primary goal of derivatization is to systematically explore the chemical space around this core scaffold to identify analogues with improved potency, selectivity, and drug-like properties. Our strategic approach focuses on three validated modification sites (R¹, R², and R³) to build a comprehensive SAR profile.
Caption: Key modification points for SAR studies.
Synthetic Derivatization Strategies and Protocols
This section details the step-by-step protocols for synthesizing derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
Strategy A: Reductive Conversion to Aniline Intermediate
Rationale: The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in medicinal chemistry.[13] It converts an electron-withdrawing group into an electron-donating one and, more importantly, installs a nucleophilic handle for subsequent diversification, such as amide or sulfonamide formation. Tin(II) chloride is a reliable and mild reagent for this purpose, often showing good functional group tolerance.[14]
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the starting material (1.0 eq) in absolute ethanol (approx. 20 mL per gram of starting material).
Add SnCl₂·2H₂O (4.0 eq) to the solution in one portion.
Heat the reaction mixture to reflux (approx. 78°C) and stir. Monitor the reaction by TLC (e.g., 50% EtOAc in hexanes) for the disappearance of the starting material (typically 2-4 hours).
Once complete, cool the mixture to room temperature and carefully pour it over crushed ice.
Slowly add saturated NaHCO₃ solution to neutralize the acid until the pH is ~8 (cessation of gas evolution).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure to yield the crude N-{[(3-aminophenyl)carbamoyl]amino}methoxyformamide. This intermediate is often pure enough for the next step but can be purified by column chromatography if necessary.
Reagent
Molar Eq.
Purpose
Starting Material
1.0
Substrate
SnCl₂·2H₂O
4.0
Reducing Agent
Ethanol
Solvent
Reaction Medium
NaHCO₃ (aq)
Excess
Neutralization/Workup
Strategy B: Acylation of the Aniline Intermediate
Rationale: Amide bond formation is the most frequently used reaction in medicinal chemistry, allowing for the rapid generation of diverse analogues from a common amine intermediate.[15] This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization.[] By coupling the aniline intermediate with various carboxylic acids (R-COOH), we can probe the effects of steric bulk, lipophilicity, and electronic properties on biological activity.
In a dry, nitrogen-flushed flask, dissolve the aniline intermediate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF (approx. 10 mL per gram of amine).
Cool the solution to 0°C in an ice bath.
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
Add HATU (1.2 eq) in one portion. The reaction may turn yellow.
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for completion by LC-MS.
Upon completion, pour the reaction mixture into a beaker of cold diethyl ether or water to precipitate the product.
Stir the resulting suspension, then collect the solid by vacuum filtration.
To remove residual DMF, wash the solid with 5% LiCl solution, followed by water.
Dry the solid under vacuum to yield the desired amide derivative. Further purification can be achieved via preparative HPLC.
Reagent
Molar Eq.
Purpose
Aniline Intermediate
1.0
Nucleophile
R-COOH
1.1
Electrophile Precursor
HATU
1.2
Coupling/Activating Agent
DIPEA
3.0
Non-nucleophilic Base
DMF
Solvent
Reaction Medium
Purification and Structural Characterization
Rationale: Rigorous purification and structural confirmation are essential to ensure that the observed biological activity is attributable to the synthesized compound. Reversed-phase HPLC is a powerful technique for purifying small molecules, while NMR and high-resolution mass spectrometry (HRMS) are the gold standards for structural elucidation.[17][18][19][20][21]
Protocol 3.1: General Preparative HPLC Purification
Method Development: First, develop a separation method on an analytical scale (e.g., C18 column, 4.6 mm ID). A typical gradient might be 10-95% acetonitrile in water (both with 0.1% formic acid or TFA) over 15-20 minutes.
Scale-Up: Scale the injection volume and flow rate for a preparative C18 column (e.g., 21.2 mm ID or larger).[22][23]
Purification: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and perform the purification.
Fraction Collection: Collect fractions corresponding to the target peak, identified by UV detection.
Solvent Removal: Combine the pure fractions and remove the solvent via lyophilization (freeze-drying) to obtain the final compound.
Protocol 3.2: Structural Characterization
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule. The data should be consistent with the proposed structure.[20][24]
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI). The observed mass should match the calculated exact mass of the compound to within 5 ppm, confirming its elemental composition.[17]
Biological Activity Assessment
Rationale: To evaluate the enhanced activity of the synthesized derivatives, a robust and reproducible in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[25][26][27] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[28]
Caption: Overall experimental workflow.
Protocol 4.1: In Vitro Cytotoxicity (MTT Assay)
Materials:
Human cancer cell line (e.g., HeLa, MCF-7)
Complete growth medium (e.g., DMEM with 10% FBS)
96-well flat-bottom plates
Synthesized derivatives (dissolved in DMSO to make stock solutions)
MTT reagent (5 mg/mL in PBS)
DMSO, cell culture grade
Microplate reader
Procedure:
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for "untreated" (medium only) and "vehicle" (medium with 0.5% DMSO) controls.
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Readout: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis software.
Parameter
Recommended Value
Cell Seeding Density
5,000 - 10,000 cells/well
Compound Concentration Range
0.1 - 100 µM
Treatment Duration
48 - 72 hours
Final DMSO Concentration
≤ 0.5%
Absorbance Wavelength
570 nm
Conclusion
The protocols outlined in this guide provide a systematic and robust approach for the derivatization of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide. By leveraging a foundational nitro-to-amine reduction followed by diverse amide coupling reactions, researchers can efficiently generate a library of novel analogues. The subsequent purification, characterization, and biological screening workflows ensure data integrity and allow for the construction of meaningful structure-activity relationships. This integrated strategy is designed to accelerate the discovery of potent lead compounds for further development in cancer therapeutics.
References
Koehn, M. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 153-162.
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5063-5076. [Link]
Koehn, M. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]
Garai, S., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]
Avanthi, U. S., & Kumar, D. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Health and Clinical Research, 5(2), 143-151. [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
Greig, I. R., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric. Loughborough University Research Repository. [Link]
Babgi, B., et al. (2024). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions. [Link]
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Definitive Analytical Protocols for N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide
An Application Note for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis Abstract This technical guide provides comprehensive, field-tested methodologie...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Abstract
This technical guide provides comprehensive, field-tested methodologies for the quantitative analysis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide. The inherent polarity of this molecule, derived from its multiple carbamoyl and nitro functionalities, presents a significant challenge for retention and separation using conventional reversed-phase chromatography.[1] This document details two robust analytical approaches: a primary HPLC method with UV detection for routine quantification and a highly sensitive, specific LC-MS/MS method for trace-level detection and structural confirmation. We will delve into the scientific rationale behind column selection, mobile phase optimization, and mass spectrometric parameter tuning, providing researchers and drug development professionals with a self-validating framework for immediate implementation.
Introduction: The Analytical Challenge
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (MW: 254.20 g/mol , Formula: C₉H₁₀N₄O₅) is a complex organic molecule characterized by a polar methoxyformamide group, a central urea-like linkage, and a nitroaromatic ring.[2][3] Such structures are common in pharmaceutical development, either as active ingredients, intermediates, or process-related impurities. The analytical challenge stems from the molecule's high polarity, which often leads to poor retention on standard C18 stationary phases, causing the analyte to elute near the solvent front where matrix interference can be high.[1][4]
This guide addresses this challenge by leveraging specialized column chemistries and optimized mobile phases to achieve reliable chromatographic performance. The HPLC-UV method is designed for robust, high-throughput analysis, while the LC-MS/MS method provides the gold standard in sensitivity and specificity, crucial for impurity profiling and pharmacokinetic studies.
Part I: HPLC-UV Method for Quantitative Analysis
Scientific Rationale & Method Development
The primary goal is to achieve adequate retention and a symmetrical peak shape. Given the analyte's structure, which includes a nitrophenyl ring, a stationary phase capable of multiple interaction modes beyond simple hydrophobicity is advantageous.
Column Chemistry: A standard C18 column may offer insufficient retention.[1] We have selected a Phenyl-Hexyl stationary phase . This phase provides not only hydrophobic interactions but also π-π interactions between the phenyl rings of the stationary phase and the electron-deficient nitrophenyl ring of the analyte.[5] This secondary interaction mechanism significantly enhances retention and selectivity for aromatic and nitroaromatic compounds. An alternative for highly polar compounds could be an Ascentis RP-Amide column, which increases polar retention.
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is chosen for its low UV cutoff and its ability to disrupt π-π interactions less than methanol, preserving the unique selectivity of the phenyl phase.[5] A small amount of formic acid (0.1%) is added to the mobile phase to suppress the deprotonation of any acidic protons on the molecule, thereby ensuring a single analyte form and improving peak symmetry.[6]
Detection: The 3-nitrophenyl chromophore provides strong UV absorbance. A detection wavelength of 254 nm is a common and effective choice for nitroaromatic compounds, offering a good balance of sensitivity and specificity.[6][7]
Experimental Protocol: HPLC-UV
Table 1: HPLC-UV Method Parameters
Parameter
Condition
Instrument
Standard HPLC or UPLC System with UV/PDA Detector
Column
Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient Program
Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Injection Volume
5 µL
UV Detection
254 nm
Sample Diluent
Water/Acetonitrile (85:15 v/v)
Step-by-Step Procedure
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in Table 1. Filter through a 0.22 µm membrane and degas thoroughly.
Standard Preparation:
Prepare a stock solution of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide at 1.0 mg/mL in acetonitrile or methanol.
Prepare a working standard solution at 10 µg/mL by diluting the stock solution with the Sample Diluent.
Sample Preparation: Dissolve the sample in the Sample Diluent to an expected final concentration of approximately 10 µg/mL. Vortex to mix and filter through a 0.45 µm syringe filter if particulates are present.
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (15% B) for at least 15 minutes or until a stable baseline is achieved.
Analysis: Inject the standards and samples according to the defined sequence.
HPLC Workflow Visualization
Caption: High-level workflow for the HPLC-UV analysis.
Part II: LC-MS/MS Method for High-Sensitivity Analysis
Scientific Rationale & Method Development
For trace-level quantification, tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and specificity. The LC method developed previously is an excellent starting point, as it already uses MS-compatible volatile mobile phases.[8][9]
Ionization: Electrospray Ionization (ESI) is the preferred technique for polar, thermally labile molecules like carbamates.[8][10] We will evaluate both positive and negative ionization modes.
Positive Ion Mode (ESI+): Protonation is expected on one of the several nitrogen atoms. The protonated molecule [M+H]⁺ (m/z 255.1) will be the primary target. Adducts with ammonium [M+NH₄]⁺ (m/z 272.1) or sodium [M+Na]⁺ (m/z 277.1) may also be observed and can be useful for confirmation.[8]
Negative Ion Mode (ESI-): The amide protons are sufficiently acidic to be deprotonated, especially in the presence of the electron-withdrawing nitro group. The deprotonated molecule [M-H]⁻ (m/z 253.1) is expected. Nitroaromatic compounds frequently show excellent response in negative mode.[11][12]
Tandem Mass Spectrometry (MS/MS): By selecting the precursor ion (e.g., m/z 255.1) and inducing fragmentation, we can monitor specific, characteristic product ions. This technique, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and confirms analyte identity.
Experimental Protocol: LC-MS/MS
Table 2: Liquid Chromatography Parameters
Parameter
Condition
Instrument
UPLC or HPLC System coupled to a Tandem Quadrupole Mass Spectrometer
Column
Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient Program
Time (min)
0.0
5.0
6.0
6.1
8.0
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
2 µL
Table 3: Mass Spectrometer Parameters (Representative)
Parameter
ESI+ Setting
ESI- Setting
Ionization Mode
Electrospray Positive
Electrospray Negative
Capillary Voltage
3.5 kV
-3.0 kV
Source Temperature
150 °C
150 °C
Desolvation Temp.
400 °C
400 °C
Desolvation Gas Flow
800 L/hr (Nitrogen)
800 L/hr (Nitrogen)
Scan Mode
Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM)
Table 4: Proposed MRM Transitions for Quantification and Confirmation
Mode
Precursor Ion (m/z)
Product Ion (m/z)
Proposed Fragment Origin
Use
ESI+
255.1
166.0
[3-nitrophenyl isocyanate + H]⁺
Quantifier
ESI+
255.1
122.0
[3-nitroaniline + H]⁺
Qualifier
ESI-
253.1
137.0
[3-nitrophenyl anion]⁻
Quantifier
ESI-
253.1
165.0
[M-H-methoxyformamide]⁻
Qualifier
Note: Optimal collision energies for each transition must be determined empirically by infusing a standard solution.
Step-by-Step Procedure
LC System Preparation: Prepare mobile phases and equilibrate the LC system as described in the HPLC method, adjusting for the parameters in Table 2.
MS Tuning & Optimization:
Infuse a ~100 ng/mL standard solution directly into the mass spectrometer.
Acquire full scan spectra in both ESI+ and ESI- modes to confirm the mass of the precursor ions ([M+H]⁺ and [M-H]⁻).
Select the precursor ions and perform product ion scans to identify the most intense and stable fragment ions.
Optimize the collision energy for each selected MRM transition to maximize signal intensity.
Standard and Sample Preparation: Prepare a calibration curve by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL). Prepare samples as previously described.
Analysis: Create an acquisition method using the optimized MRM transitions and inject the calibration standards followed by the unknown samples.
LC-MS/MS Workflow Visualization
Caption: The analytical path from separation to detection in the LC-MS/MS system.
Method Trustworthiness: Validation & System Suitability
To ensure the trustworthiness of the data generated, a proper method validation should be conducted according to ICH guidelines or equivalent standards. Key parameters to assess include:
Specificity: Demonstrate that matrix components do not interfere with the analyte peak.
Linearity: Establish a linear relationship between concentration and response over a defined range.
Accuracy & Precision: Determine the closeness of results to the true value and the degree of scatter between measurements.
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision.
For daily system performance verification, a System Suitability Test (SST) should be performed before analysis. This typically involves replicate injections of a standard to check for reproducibility of retention time, peak area, and peak symmetry.
Conclusion
The analytical methods presented provide a comprehensive framework for the analysis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide. The HPLC-UV method, utilizing a Phenyl-Hexyl column, offers a robust solution for routine quantification by leveraging both hydrophobic and π-π interactions for enhanced retention. For applications requiring higher sensitivity and confirmatory analysis, the LC-MS/MS method provides a powerful tool capable of detecting the analyte at trace levels. The rationale and detailed protocols herein empower researchers to implement these methods effectively, ensuring data of high quality and integrity.
References
Kulikov, A. U., & Balakin, K. V. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Critical Reviews in Analytical Chemistry, 37(1-2), 1-17. [Link]
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Jain, A., & Verma, K. K. (2010). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of separation science, 33(1), 99-106. [Link]
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]. [Link]
Resolian. (2025, November 26). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]. [Link]
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]. [Link]
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]. [Link]
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Moolayil, J. T., et al. (2014). 2-Nitrophenyl Aryl Sulfides Undergo Both Intramolecular and Electrospray-Induced Intermolecular Oxidation of Sulfur: An Experimental and Theoretical Case Study. Journal of The American Society for Mass Spectrometry, 25(6), 1039-1048. [Link]
Gorynski, K., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Molecules, 26(21), 6469. [Link]
Lee, C. Y., et al. (2018). Negative Electrospray Ionization on Porous Supporting Tips for Mass Spectrometric Analysis. Analytical Chemistry, 90(15), 9058-9065. [Link]
MolPort. (n.d.). N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide. Retrieved from [Link]. [Link]
Shimadzu. (n.d.). Simultaneous Analysis of Carbamate Pesticides with LC-MS. LC-MS Application Data Sheet No. 054. [Link]
troubleshooting solubility issues with N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide
Technical Support Center: N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide Document ID: TSC-NCAM-SOL-001 Last Updated: March 28, 2026 Introduction This technical guide addresses common solubility challenges encountere...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide
Document ID: TSC-NCAM-SOL-001
Last Updated: March 28, 2026
Introduction
This technical guide addresses common solubility challenges encountered with the research compound N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (herein referred to as "the compound"). Due to its complex structure featuring both lipophilic (nitrophenyl) and multiple hydrogen-bonding (carbamoyl, amino, formamide) moieties, this compound often exhibits low aqueous and organic solubility, a characteristic frequently described as "brick dust." This guide provides a logical, step-by-step approach to systematically overcome these issues, ensuring reliable and reproducible results in your downstream biological assays.
Troubleshooting Workflow
The following diagram outlines the recommended workflow for addressing solubility issues with the compound. Each step is detailed in the FAQ section that follows.
Caption: A step-by-step decision-making workflow for troubleshooting the solubility of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide.
Frequently Asked Questions (FAQs)
Part 1: Initial Assessment & Basic Solubilization
Q1: What are the predicted physicochemical properties of this compound, and how do they inform a solubility strategy?
A1: Understanding the inherent properties of the compound is the first step in designing a rational solubilization strategy. The structure suggests it is a challenging molecule that likely falls outside of Lipinski's "Rule of Five" guidelines for oral bioavailability, often due to a high number of hydrogen bond donors and acceptors relative to its size.[1][2][3]
High potential for strong intermolecular interactions.[4]
pKa (acidic)
~9.5 (formamide N-H)
Solubility may increase significantly at pH > 10.5.[5][6]
pKa (basic)
Not predicted to be significantly basic.
Acidification is unlikely to improve solubility.
Predicted MP
> 200 °C
High crystal lattice energy makes it difficult for solvent to break apart the solid state.[7]
Based on this profile, the compound is a weakly acidic molecule with low intrinsic solubility. The strategy should focus on overcoming its high crystal lattice energy and exploiting its acidic pKa.
Q2: I'm struggling to make a simple stock solution. Which solvents should I try first?
A2: A tiered approach is recommended. Start with the least aggressive solvents and escalate as needed. The goal for a primary stock solution is typically 1-10 mM.
Aqueous Buffers: Due to the predicted low cLogP, start with pH 7.4 phosphate-buffered saline (PBS). It is highly unlikely to be effective but is a necessary first check.
Polar Aprotic Solvents (Recommended Starting Point): These are the most common solvents for compounds of this type.[8][9]
Dimethyl Sulfoxide (DMSO): The universal starting point for most in vitro screening compounds.
N,N-Dimethylformamide (DMF): Similar to DMSO, can be effective.
N,N-Dimethylacetamide (DMA): Another strong polar aprotic solvent.
Alcohols:
Ethanol (EtOH)
Methanol (MeOH)
Other Solvents:
Acetonitrile (ACN)
Acetone
Initial Test Protocol:
Weigh out ~1 mg of the compound into a glass vial.
Add the solvent dropwise (e.g., 100 µL increments) while vortexing.
Use gentle heating (37°C) or sonication in a water bath to aid dissolution.[9] Be cautious, as heat can degrade some compounds.
Visually inspect for complete dissolution against a dark background.
Q3: How can I systematically determine the solubility in different solvents?
A3: Performing a semi-quantitative solubility assessment is crucial. This helps in selecting the right solvent for stock solutions and provides a baseline for further optimization.
Protocol: Small-Scale Solubility Screen
Preparation: Aliquot 1-2 mg of the compound into separate, labeled 1.5 mL microcentrifuge tubes or glass vials for each solvent to be tested.
Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding tube. This represents the highest concentration to be tested (e.g., 10-20 mg/mL).
Equilibration: Vortex the tube vigorously for 1-2 minutes. If not fully dissolved, place the tube on a shaker/rotator at room temperature for 1-2 hours to allow it to reach equilibrium. Sonication can be used to break up larger particles.
Observation: After equilibration, centrifuge the tube at high speed (>10,000 x g) for 5 minutes to pellet any undissolved material. Carefully inspect the supernatant.
Soluble: If the solution is completely clear with no visible particles, the compound is soluble at that concentration.
Insoluble/Partially Soluble: If a pellet is visible or the solution is hazy, the compound is not fully soluble.
Serial Dilution (if insoluble): If the compound was insoluble, carefully remove the supernatant and add a fresh 100 µL of solvent to the pellet. Repeat steps 3 and 4. Continue this process, noting the total volume of solvent added when complete dissolution is achieved.
Calculation: Calculate the approximate solubility (e.g., if 1 mg dissolved in a total of 500 µL, the solubility is ~2 mg/mL).
This method provides a "kinetic" solubility value, which is often sufficient for preparing solutions for in vitro assays.[10]
Part 2: Optimizing for Biological Assays
Q4: Can I use pH to improve the aqueous solubility of the compound?
A4: Yes. Based on its predicted acidic pKa of ~9.5, the compound's solubility is expected to increase significantly in basic conditions (pH > 9.5).[11][12][13] This is because the formamide proton will be deprotonated, creating a charged species that is more readily solvated by water.
Strategy: Prepare buffers at various pH values (e.g., pH 7.4, 8.5, 9.5, 10.5). Use the solubility screening protocol from Q3 to determine the solubility at each pH. You should observe a sharp increase in solubility as the pH approaches and surpasses the pKa.
Caution: Always confirm the stability of your compound at high pH. The carbamoyl and formamide moieties may be susceptible to hydrolysis. An HPLC-based stability study is recommended if you plan to use high pH solutions for extended periods.
Q5: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A5: This is a very common problem known as "DMSO crash-out" and occurs when a lipophilic compound, stable in 100% DMSO, is rapidly diluted into an aqueous environment where its solubility is much lower.
The key is to control the dilution process and keep the final DMSO concentration low, typically <0.5%, to avoid solvent-induced toxicity in cell-based assays.[9][14][15]
Protocol: Preparing Assay-Ready Solutions from DMSO Stock
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to the highest possible concentration (e.g., 10-50 mM). This minimizes the volume of DMSO added to your assay.
Create Intermediate Dilutions (in DMSO): Perform serial dilutions of your stock solution in 100% DMSO, not in aqueous buffer.[9] This ensures the compound remains dissolved before the final aqueous dilution step.
Final "Crash-Proof" Dilution: This is the critical step.
Pipette the required volume of aqueous assay medium into the well of your assay plate first.
Add a small volume (e.g., 1-2 µL) of the appropriate DMSO intermediate dilution directly into the medium.
Immediately and thoroughly mix the well by pipetting up and down or by using an orbital shaker. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.
Never add aqueous buffer to a small volume of DMSO stock. Always add the small volume of DMSO stock to the larger volume of aqueous buffer.
Caption: Recommended workflow for diluting DMSO stock solutions to prevent precipitation in aqueous assay media.
Part 3: Advanced Strategies
Q6: I need higher concentrations for an in vivo study, and simple co-solvents are not sufficient. What are my next options?
A6: For in vivo applications requiring higher concentrations and sustained solubility (thermodynamic solubility), more advanced formulation techniques are necessary.
Co-solvent Systems: For animal dosing, mixtures of solvents are often used. A common starting point is a ternary system like "SBE" (Solutol:Ethanol:Saline) or a mixture containing PEG400, Tween 80, and saline.[16][17][18] The development of these formulations requires careful optimization to ensure tolerability in the animal model.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.
Amorphous Solid Dispersions (ASDs): This is a state-of-the-art technique for significantly enhancing the solubility of poorly soluble crystalline compounds.[19][20][21] The compound is molecularly dispersed in a polymer matrix (e.g., PVP, HPMC-AS) in a high-energy amorphous state.[22][23] This eliminates the crystal lattice energy barrier to dissolution.[24] ASDs are typically prepared via spray-drying or hot-melt extrusion and require specialized formulation expertise.
The selection of an advanced formulation strategy depends heavily on the intended route of administration, required dose, and the specific physicochemical properties of the compound.[25]
References
Title: Lipinski's Rule of Five
Source: Wikipedia
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Title: pH effect on solubility
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Title: Effect of pH on Solubility — Overview & Examples
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Title: Lipinski's Rule of 5
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Title: Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents
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Title: A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers
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Title: Lipinski's rule of five – Knowledge and References
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Title: pH and solubility
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Title: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility
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Title: Optimizing Drug Solubility
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Title: Techniques for Improving Solubility
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Title: Co-solvent solubilization of some poorly-soluble antidiabetic drugs
Source: Die Pharmazie - An International Journal of Pharmaceutical Sciences
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Title: Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques
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Title: How to enhance drug solubility for in vitro assays?
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Title: Dissolution Method Troubleshooting: An Industry Perspective
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Title: Troubleshooting Guide for Common Protein Solubility Issues
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Title: Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays
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Title: Considerations regarding use of solvents in in vitro cell based assays
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Title: In vitro solubility assays in drug discovery
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Technical Support Center: Purification of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide
Welcome to the technical support center for N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purif...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of this molecule. The inherent polarity imparted by the nitro group, coupled with the hydrogen bonding capabilities of the urea and formamide moieties, presents a unique set of purification hurdles. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to streamline your purification workflow and enhance product purity.
Troubleshooting Guide
This section addresses common issues encountered during the purification of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My crude product has "oiled out" or is a persistent oil and fails to solidify upon cooling. What are the next steps?
Answer:
"Oiling out" is a common issue with polar molecules, especially when impurities are present that depress the melting point. This phenomenon occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid.
Potential Causes & Solutions:
High Impurity Load: The presence of unreacted starting materials or byproducts can significantly lower the melting point of the mixture.
Solution: Attempt purification by column chromatography before another crystallization attempt. This will remove the bulk of impurities, increasing the likelihood of successful crystallization.
Solvent-Induced Depression of Melting Point: The crude product may have a melting point lower than the boiling point of the chosen recrystallization solvent.[1]
Solution: Switch to a lower-boiling point solvent or employ a two-solvent recrystallization system where the compound is dissolved in a minimal amount of a "good" solvent and a "poor" solvent is added to induce precipitation at a lower temperature.[1][2]
Supersaturation: The solution may be supersaturated, and crystallization has not been initiated.
Solution: Induce crystallization by scratching the inside of the flask with a glass rod to create nucleation sites.[1] Alternatively, if a small amount of pure solid is available, "seed" the solution with a single crystal.
Question 2: After recrystallization, my product purity has not significantly improved, and I observe persistent spots on my TLC plate. How should I proceed?
Answer:
This indicates that the impurities have similar solubility profiles to your target compound in the chosen solvent system, leading to co-crystallization.
Potential Causes & Solutions:
Co-crystallization of Isomeric or Structurally Similar Impurities: Symmetrically substituted ureas, a common byproduct, can have very similar polarities and solubility to the desired unsymmetrical product.[3][4]
Solution: Flash column chromatography is the most effective method to separate compounds with minor differences in polarity.[5] A gradient elution from a non-polar solvent system to a more polar one will likely be necessary.
Inadequate Solvent System for Recrystallization: The chosen solvent may not effectively differentiate between the product and impurities.
Solution: Perform a systematic solvent screen with a range of solvents of varying polarities.[2][6] A two-solvent system often provides better separation in these cases.[2]
Question 3: I am experiencing low recovery after column chromatography. What could be the cause?
Answer:
Low recovery from column chromatography can be attributed to several factors related to the high polarity of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide.
Potential Causes & Solutions:
Irreversible Adsorption on Silica Gel: The polar urea and nitro functionalities can bind very strongly to the acidic silanol groups on standard silica gel, leading to poor elution.[7]
Solution 1: Deactivate the silica gel by pre-treating it with a small percentage of a base like triethylamine in your eluent system.
Solution 2: Consider using an alternative stationary phase such as alumina or a bonded-phase silica (e.g., diol or amino-propyl).[8][9]
Solution 3: For highly polar compounds that are still not eluting, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[7][9]
Product Streaking/Tailing: Broad peaks during chromatography lead to mixed fractions and lower yields of pure compound.
Solution: Add a small amount of a polar modifier like methanol or acetic acid to the mobile phase to improve peak shape by competing for active sites on the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect from the synthesis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide?
A1: The synthesis likely involves the reaction of 3-nitrophenyl isocyanate with methoxyurea. The common impurities to anticipate are:
Unreacted Starting Materials: 3-nitrophenyl isocyanate and methoxyurea.
Symmetrical Urea Byproduct: 1,3-bis(3-nitrophenyl)urea, formed from the reaction of 3-nitrophenyl isocyanate with water present in the reaction medium.[4] The amine generated from the initial reaction with water is highly nucleophilic and reacts rapidly with another molecule of the isocyanate.[4]
Degradation Products: Depending on the reaction conditions, hydrolysis of the formamide or carbamoyl linkages could occur.
Q2: How can I best monitor the purification process by Thin Layer Chromatography (TLC)?
A2: Due to the polarity of the target compound, a relatively polar mobile phase will be required.
Recommended Starting Solvent System: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v).
For Increased Polarity: If the compound remains at the baseline, a small percentage of methanol (1-5%) can be added to the ethyl acetate/hexane mixture.
Visualization: The nitrophenyl group makes the compound UV-active, so it can be easily visualized under a UV lamp at 254 nm.
Q3: Is Normal-Phase or Reversed-Phase chromatography more suitable for this compound?
A3: Both can be employed, but they serve different purposes and present different challenges.
Normal-Phase Chromatography (e.g., silica or alumina): This is generally the first choice for preparative purification in a research setting.[5] Given the compound's polarity, a polar eluent system will be necessary (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients).[10] The main challenge is strong adsorption to the stationary phase.[7]
Reversed-Phase Chromatography (e.g., C18 silica): This is typically used for analytical purposes (HPLC) to assess purity but can also be used for preparative separations. The compound will likely elute with a high percentage of aqueous solvent due to its polarity.[11] A mobile phase of water (often with a buffer like formic acid or ammonium acetate) and acetonitrile or methanol would be appropriate.
Q4: My final product appears slightly yellow. Is this indicative of an impurity?
A4: Not necessarily. Many aromatic nitro compounds are inherently pale yellow.[6] However, a distinct yellow or brown coloration could indicate the presence of impurities, possibly from degradation or residual starting materials. Purity should be confirmed by analytical methods such as HPLC, NMR spectroscopy, and melting point analysis.
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This method is ideal when a single solvent does not provide adequate separation or recovery.[2]
Select a Solvent Pair: Choose a "soluble" solvent in which the compound is highly soluble and a miscible "insoluble" solvent in which the compound is poorly soluble. Common pairs for polar compounds include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.[1]
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot "soluble" solvent, bringing it to a gentle boil.
Induce Precipitation: While the solution is hot, add the "insoluble" solvent dropwise until the solution becomes persistently cloudy.
Clarification: Add a few drops of the hot "soluble" solvent to just redissolve the precipitate and make the solution clear again.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
Drying: Dry the crystals under vacuum to remove residual solvents.
Protocol 2: Flash Column Chromatography
This is the preferred method for separating impurities with similar polarities.
Stationary Phase Selection: Use silica gel (60 Å, 230-400 mesh) as a starting point.
Mobile Phase Selection: Determine a suitable solvent system using TLC. The ideal system should give your target compound an Rf value of approximately 0.3-0.4. A common starting point is an ethyl acetate/hexane gradient.
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the packed column.
Elution: Begin elution with the non-polar solvent system, gradually increasing the polarity according to your TLC analysis. Collect fractions and monitor them by TLC.
Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations & Data
Table 1: Solvent Selection for Recrystallization of Polar Aromatic Compounds
Solvent
Polarity Index
Boiling Point (°C)
Notes
n-Hexane
0.1
69
Good as a "poor" solvent in a mixed-solvent system.
Toluene
2.4
111
Can dissolve aromatic compounds; use with caution due to high boiling point.
Diethyl Ether
2.8
35
Low boiling point, useful for washing crystals.
Dichloromethane
3.1
40
Good solvent, but low boiling point limits temperature range.
Ethyl Acetate
4.4
77
Excellent general-purpose solvent for medium-polarity compounds.
Acetone
5.1
56
Strong solvent, often used for washing glassware.
Isopropanol
3.9
82
Common choice for recrystallization.
Ethanol
4.3
78
Good "soluble" solvent, often paired with water.
Methanol
5.1
65
Highly polar, dissolves many polar compounds.
Water
10.2
100
Used as an "insoluble" solvent with alcohols for polar compounds.
Table 2: Typical Mobile Phases for Column Chromatography of Urea Derivatives
Stationary Phase
Mobile Phase System
Polarity of Elution
Application Notes
Silica Gel
Hexane / Ethyl Acetate
Increasing
Standard choice for many organic compounds.
Silica Gel
Dichloromethane / Methanol
Increasing
For more polar compounds that do not move in Hex/EtOAc.
Alumina (Neutral)
Toluene / Acetone
Increasing
Good for compounds that are sensitive to acidic silica.
C18 (Reversed-Phase)
Water / Acetonitrile
Decreasing
Primarily for HPLC analysis or preparative HPLC.
References
BenchChem. (2025). Recrystallization methods for 2-Isopropyl-1-methoxy-4-nitrobenzene.
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2021). Molecules, 26(12), 3508. MDPI. [Link]
University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
BenchChem. (2026). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
Phenomenex. (2025). Column Chromatography Guide. Retrieved from [Link]
Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. (2020). Chemical Science, 11(31), 8176–8182. Royal Society of Chemistry. [Link]
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (2018). ACS Omega, 3(11), 16295–16301. American Chemical Society. [Link]
Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. (2018). ChemistrySelect, 3(44), 12481-12487. Wiley-VCH. [Link]
Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates. (2000). The Journal of Organic Chemistry, 65(23), 7807–7813. American Chemical Society. [Link]
CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. Retrieved from [Link]
Save My Exams. (2025). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Pharmaceuticals, 13(7), 148. MDPI. [Link]
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
Origin of Impurities Formed in a Polyurethane Production Chain. Part 2. (2012). Industrial & Engineering Chemistry Research, 51(34), 11099–11107. American Chemical Society. [Link]
BenchChem. (2025). Minimizing urea by-product formation in isocyanate reactions.
A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. (2003). Tetrahedron Letters, 44(35), 6679-6681. Elsevier. [Link]
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]
Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance. (2018). Molecules, 23(8), 1888. MDPI. [Link]
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Weizmann Institute of Science. (n.d.). Organic Synthesis | FAQs. Retrieved from [Link]
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules, 27(23), 8219. MDPI. [Link]
Purification of nitrophenols using complex-assisted crystallization. (2015). CrystEngComm, 17(40), 7750-7756. Royal Society of Chemistry. [Link]
Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. (2018). The Journal of Organic Chemistry, 83(1), 314–321. American Chemical Society. [Link]
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
THE 4-HALOGENOPHENYLGLYOXALS INTERACTION WITH N-ALKOXY-N'-ARYLUREAS. (2023). Ukrainian Chemistry Journal, 89(4). [Link]
University of Massachusetts Boston. (n.d.). Organic Chemistry Laboratory Experiments. Retrieved from [Link]
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (2012). Oriental Journal of Chemistry, 28(2), 841-846. [Link]
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minimizing by-products in N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis of N-{[(3-nitrophenyl)carbamo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide .
This molecule—a specialized urea/methoxyformamide derivative—is synthesized via the nucleophilic addition of N-amino-N-methoxyformamide to 3-nitrophenyl isocyanate. While the reaction pathway is theoretically straightforward, the highly electrophilic nature of the isocyanate makes the process highly susceptible to side reactions, specifically the formation of symmetrical ureas and biuret derivatives.
Below, you will find an expert-level mechanistic breakdown, a troubleshooting Q&A, quantitative data, and a self-validating experimental protocol designed to maximize your yield and minimize by-products.
Mechanistic Pathway & By-Product Formation
To control the reaction, we must first understand the competing kinetic pathways. The diagram below illustrates the primary synthetic route alongside the two most common failure modes: moisture-induced hydrolysis and thermal over-reaction.
Mechanistic pathway of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide synthesis & by-products.
Troubleshooting Guide & FAQs
Q: Why is my reaction yielding a highly insoluble, bright yellow precipitate instead of the target molecule?A: You are observing the formation of 1,3-bis(3-nitrophenyl)urea , the classic symmetrical urea by-product.
Causality: Isocyanates are exquisitely sensitive to water. Trace moisture in your solvent or atmosphere hydrolyzes the 3-nitrophenyl isocyanate into an unstable carbamic acid intermediate, which rapidly decarboxylates to form 3-nitroaniline. Because the kinetics of the amine-isocyanate reaction (
kamine
) are significantly faster than the initial water-isocyanate hydrolysis (
kwater
) [1], the newly formed 3-nitroaniline immediately acts as a potent nucleophile, consuming a second equivalent of your starting isocyanate. This not only destroys your stoichiometry but creates an intractable precipitate that complicates purification.
Q: How do I suppress the formation of biuret impurities?A: Biuret derivatives form when the urea nitrogen of your newly synthesized target molecule acts as a nucleophile and attacks unreacted 3-nitrophenyl isocyanate.
Causality: The target molecule contains a planar amide/urea geometry that can still exhibit nucleophilicity under forcing conditions [2]. At elevated temperatures (>40 °C) or when using an excess of isocyanate (>1.05 eq), the thermodynamic driving force overcomes the steric hindrance of the target's urea linkage.
Solution: Maintain strict stoichiometric control (1.00 : 1.02 maximum) and keep the reaction temperature strictly between 0 °C and 20 °C.
Q: What is the optimal solvent system for this synthesis?A: Traditionally, anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) are used. However, if you are looking to avoid toxic, halogenated, or peroxide-forming solvents, recent advances in green chemistry recommend bio-alternative solvents like Cyrene (dihydrolevoglucosenone). Cyrene offers excellent solubility for the N-amino-N-methoxyformamide precursor while allowing the target urea to precipitate cleanly upon the addition of water, minimizing the need for complex chromatography [3].
Quantitative Impact of Reaction Conditions
The following table summarizes how deviations in standard operating parameters directly influence product distribution. Use this data to benchmark your own analytical results (e.g., HPLC/UPLC area percentages).
Moisture Content (ppm)
Temperature (°C)
Isocyanate Equivalents
Target Yield (%)
Symmetrical Urea (%)
Biuret By-products (%)
< 50 (Optimal)
0 to 20
1.02
> 92%
< 2%
< 1%
500 (Wet Solvent)
20
1.02
45%
48%
< 1%
< 50
60 (Heated)
1.02
70%
< 2%
22%
< 50
20
1.50 (Excess)
65%
< 2%
30%
Self-Validating Experimental Protocol
To guarantee scientific integrity, the following protocol is designed as a self-validating system . It includes built-in diagnostic checks at critical junctures, allowing the chemist to verify the success of the step or abort the process before wasting valuable reagents.
Step 1: System Validation (The Anhydrous Check)
Action: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon. Charge the flask with N-amino-N-methoxyformamide (10.0 mmol, 1.00 eq) and 40 mL of anhydrous THF (Karl Fischer titration < 50 ppm).
Self-Validation Check: Before committing your full mass of isocyanate, inject exactly one drop of 3-nitrophenyl isocyanate into the stirring solution. Observe the solution closely for 60 seconds.
Pass: No visible changes occur. Proceed to Step 2.
Fail: Micro-bubbles (CO₂ gas) form and rise to the surface. Your solvent or glassware is wet. Halt the protocol , discard the mixture, and rigorously re-dry your solvent.
Step 2: Electrophile Addition & Kinetic Control
Action: Cool the validated solution to 0 °C using an ice-water bath. Dissolve 3-nitrophenyl isocyanate (10.2 mmol, 1.02 eq) in 10 mL of anhydrous THF. Add this solution dropwise via a syringe pump over exactly 30 minutes.
Causality: The slow, controlled addition at 0 °C ensures that the localized concentration of unreacted isocyanate remains extremely low. This kinetic control prevents the newly formed target urea from acting as a nucleophile, thereby entirely suppressing biuret formation.
Step 3: Reaction Monitoring
Action: Remove the ice bath and allow the reaction to stir for 2 hours, slowly warming to 20 °C.
Self-Validation Check: Pull a 50 µL aliquot, quench it immediately in 1 mL of methanol (to cap any unreacted isocyanate), and spot it on a TLC plate (Eluent: 60:40 EtOAc/Hexanes).
Pass: You observe the disappearance of the isocyanate (high
Rf
) and the appearance of a major new spot for the target product (mid
Rf
).
Fail: A heavy, immobile spot at the baseline (
Rf
0.0) indicates that symmetrical urea has formed, likely due to a breach in the inert atmosphere during addition.
Step 4: Quenching and Isolation
Action: Concentrate the reaction mixture under reduced pressure to approximately 25% of its original volume. Slowly add 50 mL of ice-cold diethyl ether while stirring vigorously to precipitate the target molecule. Filter the precipitate over a glass frit and wash with an additional 20 mL of cold ether.
Self-Validation Check: Inspect the filter cake. The target N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide should present as a pale, off-white crystalline solid. If the solid is a vibrant, bright yellow and proves completely insoluble in hot DMSO, your batch is heavily contaminated with 1,3-bis(3-nitrophenyl)urea and requires recrystallization from hot DMF/water.
References
"On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development, 2022.[Link]
A Computational Investigation of the Stereoisomerism in Heteroatom-Substituted Amides. The Journal of Organic Chemistry, 2001.[Link]
Synthesis of ureas in the bio-alternative solvent Cyrene. Green Chemistry, 2017.[Link]
stability testing protocol for N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide under physiological conditions
Technical Support Center: Stability Testing of Complex Carbamoyl-Methoxyformamide Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the anal...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Stability Testing of Complex Carbamoyl-Methoxyformamide Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the analytical challenges of evaluating highly functionalized urea and carbamoyl derivatives. The compound —N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide —presents a unique kinetic challenge. It combines an electron-withdrawing nitrophenyl group, a carbamoyl linkage, and a highly reactive methoxyformamide moiety.
Below, I have structured a comprehensive troubleshooting guide and a self-validating protocol to ensure your physiological stability assays yield robust, reproducible, and mechanistically sound data.
Section 1: Mechanistic Troubleshooting (FAQs)
Q1: Why does N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide exhibit rapid degradation in PBS (pH 7.4) and plasma?Answer: The instability of this compound is structurally deterministic. The methoxyformamide group creates an "anomeric amide" system. Unlike traditional planar amides, anomeric amides possess a pyramidal nitrogen geometry, which drastically reduces resonance stabilization (amidicity) and makes the carbonyl carbon highly susceptible to nucleophilic attack by water or hydroxide ions at pH 7.4[1]. Furthermore, the carbamoyl linkage, especially when adjacent to an electron-withdrawing 3-nitrophenyl group, acts as an excellent leaving group scaffold. Under physiological conditions (37°C, pH 7.4), these molecules often undergo facile hydrolysis or elimination, releasing 3-nitroaniline and isocyanate intermediates[2].
Q2: How do we design a "self-validating" experimental protocol for this specific compound?Answer: A protocol is only as good as its controls. To definitively differentiate between enzymatic degradation (in plasma) and chemical hydrolysis, you must run parallel assays in PBS (pH 7.4). A self-validating system requires an immediate zero-time point (T0) extraction and the use of an acidic quenching agent. Because the anomeric amide is base- and neutral-sensitive, dropping the pH to ~3.0 instantly protonates the nucleophile and freezes the kinetic state of the molecule, ensuring your LC-MS/MS reading reflects the exact moment of sampling.
Section 2: The Self-Validating Protocol
To generate data suitable for robust regulatory evaluation[3], follow this step-by-step methodology for in vitro physiological stability testing.
Step 1: Reagent Preparation
Action: Prepare a 10 mM stock of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide in LC-MS grade DMSO.
Causality: DMSO ensures complete dissolution of the hydrophobic 3-nitrophenyl moiety before introduction to aqueous media, preventing micelle formation that could artificially shield the compound from hydrolysis.
Step 2: Matrix Equilibration
Action: Pre-warm Phosphate-Buffered Saline (PBS, pH 7.4) and pooled human plasma to 37°C in a shaking water bath for 15 minutes.
Step 3: Reaction Initiation
Action: Spike the stock solution into the pre-warmed matrix to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1% v/v.
Causality: Keeping DMSO ≤ 0.1% prevents co-solvent effects from artificially stabilizing the compound or precipitating plasma proteins. A 1 µM concentration ensures pseudo-first-order kinetics and prevents solubility limits from skewing the half-life calculation.
Step 4: Kinetic Sampling & Acidic Quenching
Action: At designated time points (0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing 0.1% formic acid.
Causality: The cold temperature halts kinetic motion, the acetonitrile precipitates plasma proteins (preventing LC column clogging), and the formic acid drops the pH to ~3.0. This acidic shift stabilizes the highly reactive anomeric amide bond[1], preventing further degradation in the autosampler.
Step 5: Sample Processing
Action: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials for immediate LC-MS/MS analysis.
Proposed hydrolytic degradation pathway of the carbamoyl-methoxyformamide derivative.
Section 4: Analytical Troubleshooting & Data Presentation
To accurately map the degradation profile, you must monitor both the disappearance of the parent compound and the appearance of its primary hydrolytic byproduct, 3-nitroaniline.
Redesign scaffold; replace the labile methoxyformamide group.
> 120 min
< 30 min
Chemically stable, but enzymatically labile.
Add esterase/amidase inhibitors to the plasma to confirm.
> 120 min
> 120 min
Stable under physiological conditions.
Proceed to in vivo Pharmacokinetic (PK) studies[3].
References
[3] Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[Link]
[2] Synthesis and in Vitro Reactivity of 3-Carbamoyl-2-phenylpropionaldehyde and 2-Phenylpropenal: Putative Reactive Metabolites of Felbamate. Chemical Research in Toxicology (ACS Publications).[Link]
[1] Structures of N,N-Dialkoxyamides: Pyramidal Anomeric Amides with Low Amidicity. The Journal of Organic Chemistry (ACS Publications).[Link]
A Comparative Guide to the Definitive Structural Elucidation of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide Using Single-Crystal X-ray Crystallography
Introduction In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of research and development. The precise sp...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of research and development. The precise spatial arrangement of atoms dictates a compound's physical properties, its interaction with biological targets, and its overall efficacy and safety. For a novel compound such as N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide, which possesses multiple rotatable bonds, hydrogen bond donors and acceptors, and a nitro group capable of engaging in various intermolecular interactions, a simple confirmation of connectivity via spectroscopic methods is insufficient. This guide provides a comprehensive, in-depth comparison of analytical techniques and presents the gold-standard experimental protocol for confirming the absolute structure of this molecule using single-crystal X-ray crystallography.
Part 1: A Comparative Analysis of Structural Characterization Techniques
While a suite of analytical tools is essential for characterizing a new chemical entity, their outputs provide different levels of structural information. Understanding the strengths and limitations of each is critical for establishing a robust validation workflow.
Spectroscopic and Spectrometric Methods (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR is unparalleled for determining the covalent framework of a molecule in solution. It can identify the number and type of protons and carbons, their connectivity, and the relative orientation of adjacent protons (via coupling constants). For N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide, NMR would confirm the presence of the nitrophenyl ring, the methoxy group, and the various N-H protons. However, NMR provides an averaged picture of the molecule's conformation in solution and cannot define the precise bond angles, torsion angles, or the specific intermolecular interactions that govern the solid-state packing.
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups. In this case, it would clearly show characteristic absorbances for N-H stretches, C=O (amide) stretches, and the asymmetric and symmetric stretches of the NO₂ group. While useful for confirming functional group identity, it provides no information on the global 3D structure.
Mass Spectrometry (MS): MS provides a highly accurate mass-to-charge ratio, which is used to confirm the elemental composition and molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high confidence. However, it is a destructive technique that provides no information about the 3D arrangement of atoms.
The Unambiguous Power of Single-Crystal X-ray Crystallography
X-ray crystallography stands alone in its ability to provide a definitive, high-resolution, three-dimensional model of a molecule as it exists in the solid state. By scattering X-rays off a single, well-ordered crystal, we can determine the precise coordinates of each atom. This technique is not merely a characterization method; it is the final arbiter of molecular structure, revealing:
Absolute Connectivity: Confirms the exact bonding arrangement.
Molecular Conformation: Defines the precise torsion angles and the spatial orientation of all functional groups.
Bond Lengths and Angles: Provides highly accurate measurements of all intramolecular distances and angles.
Intermolecular Interactions: Unambiguously maps out the network of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate how molecules pack together in a crystal lattice. This is crucial for understanding physical properties like solubility and melting point.
The following table summarizes the comparative strengths of these techniques for the target molecule.
Analytical Technique
Information Provided
Limitations for Structural Confirmation
NMR Spectroscopy
Covalent framework, atom connectivity, solution-state conformation
Provides an averaged structure; does not define solid-state conformation or intermolecular packing.
IR Spectroscopy
Presence of functional groups (N-H, C=O, NO₂)
No information on 3D atomic arrangement.
Mass Spectrometry
Molecular weight and elemental formula
Destructive; provides no stereochemical or conformational information.
Single-Crystal X-ray Crystallography
Definitive 3D structure, bond lengths/angles, conformation, intermolecular interactions
Requires a high-quality single crystal; structure is of the solid state, which may differ from solution.
Part 2: The Gold-Standard Protocol for Crystallographic Confirmation
This section details the complete, self-validating workflow for determining the crystal structure of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide.
Experimental Workflow Diagram
The overall process from a synthesized powder to a validated crystal structure follows a logical and rigorous sequence.
Caption: Workflow for structural elucidation via X-ray crystallography.
Step 1: Growing High-Quality Single Crystals
The success of the entire experiment hinges on obtaining a single, well-ordered crystal. This is often the most challenging, iterative part of the process.
Causality: Amorphous or polycrystalline powders diffract X-rays incoherently, producing a diffuse signal from which a structure cannot be determined. A single crystal, with its perfectly repeating three-dimensional lattice, acts as a diffraction grating, producing a distinct pattern of reflections that can be mathematically deconvoluted into atomic positions.
Protocol:
Purity Assessment: Ensure the starting material is of the highest possible purity (>98%), as impurities can inhibit crystallization. Confirm purity via NMR and LC-MS.
Solvent Selection:
Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene) for moderate solubility.
The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
Prepare a nearly saturated solution of the compound in a chosen solvent in a small, clean vial.
Loosely cover the vial (e.g., with parafilm pierced with a needle). This allows the solvent to evaporate very slowly over several days to weeks.
Store the vial in a vibration-free environment at a constant temperature.
Alternative Method - Vapor Diffusion:
Hanging Drop: Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (in which the compound is insoluble but which is miscible with the good solvent). As the poor solvent vapor diffuses into the drop, the solubility of the compound decreases, promoting crystallization.
Lying Drop: A similar setup where the drop of the compound solution is placed at the bottom of a small container, which is then placed inside a larger, sealed container with the poor solvent.
Step 2: X-ray Diffraction Data Collection
Protocol:
Crystal Selection & Mounting:
Under a microscope, select a crystal with sharp edges and no visible cracks or defects. Ideal dimensions are typically 0.1-0.3 mm in each direction.
Carefully mount the crystal on a cryo-loop (e.g., a nylon loop) using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).
Causality: Cryo-cooling minimizes atomic thermal motion and damage from the X-ray beam, resulting in a higher quality diffraction pattern.
Data Collection:
Mount the loop on the goniometer head of a modern X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB).
Perform an initial set of frames to determine the unit cell parameters and crystal system.
Execute a full data collection strategy, rotating the crystal in the X-ray beam to measure the intensity and position of thousands of unique reflections. Modern software automates this strategy to ensure high completeness and redundancy of the data.
Step 3: Structure Solution and Refinement
This phase uses specialized software to transform the raw diffraction data into a final, chemically sensible atomic model.
Protocol:
Data Reduction: The raw detector images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz-polarization effects).
Structure Solution:
Using a program like SHELXT, the initial positions of the atoms are determined from the diffraction pattern using ab initio methods (e.g., dual-space recycling).
This provides a rough, but recognizable, model of the molecule.
Structure Refinement:
Using a program like SHELXL, the initial model is refined against the experimental data using a least-squares minimization algorithm.
Isotropic Refinement: Initially, atoms are refined as spheres with a single thermal parameter.
Anisotropic Refinement: Non-hydrogen atoms are typically refined with anisotropic displacement parameters (ellipsoids), which account for the direction-dependent thermal motion of the atoms.
Hydrogen Atom Placement: Hydrogen atoms are placed in calculated positions and refined using a riding model.
Trustworthiness: The refinement process is iterated until key statistical indicators converge. The R1 factor (a measure of the agreement between the calculated and observed structure factors) should ideally be below 5% for a high-quality structure. The Goodness-of-Fit (GooF) should be close to 1.0.
Part 3: Data Interpretation and Validation
The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Key Data to Extract from the CIF:
Parameter
Description
Example Hypothetical Value for a Small Organic Molecule
Crystal System
The symmetry class of the crystal lattice.
Monoclinic
Space Group
The specific symmetry operations of the unit cell.
P2₁/c
Unit Cell Dimensions
The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 98.5°
Z
The number of molecules in the unit cell.
4
Final R1 value
A measure of the quality of the fit between the model and data.
0.041 (4.1%)
Bond Lengths/Angles
Precise intramolecular geometric parameters.
C=O: 1.23 Å, N-O: 1.22 Å, C-N-C angle: 118.5°
Torsion Angles
Defines the conformation of the molecule.
O=C-N-N: 175.2°
Authoritative Validation:
The final step is to validate the structure using an independent, authoritative tool. The International Union of Crystallography (IUCr) provides the checkCIF service. This web-based utility automatically checks the CIF for syntactic and semantic errors, self-consistency, and compliance with established crystallographic standards. A successful checkCIF report, free of major alerts, is the final stamp of approval on the structural model.
Conclusion
For a novel molecule like N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide, where function is intrinsically linked to form, relying solely on spectroscopic methods provides an incomplete and potentially misleading picture. While NMR, IR, and MS are essential for confirming synthesis and purity, single-crystal X-ray crystallography is the only technique that delivers an unambiguous, high-resolution, three-dimensional structure. The protocol outlined in this guide represents a rigorous, self-validating workflow that moves from a synthesized powder to a definitive atomic model, providing the authoritative grounding required for publication, patent applications, and further development in any scientific field.
Crystal Growth: Blagden, N., & Davey, R. J. (2003). Polymorphism and Crystal-Structure Generation—Ten Years On. Crystal Growth & Design, 3(6), 873–885. [Link]
IUCr CheckCIF Portal: International Union of Crystallography. (2024). checkCIF. [Link]
Fundamentals of Crystallography: Giacovazzo, C., Monaco, H. L., Viterbo, D., Scordari, F., Gilli, G., Zanotti, G., & Catti, M. (Eds.). (2011). Fundamentals of Crystallography. Oxford University Press. [Link]
Comparative
Validating the Biological Target of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide: A Comparative Guide to DHODH Inhibitors
Executive Summary In the landscape of targeted therapeutics, validating the precise biological mechanism of novel small molecules is paramount to preventing late-stage clinical attrition. This guide evaluates N-{[(3-nitr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of targeted therapeutics, validating the precise biological mechanism of novel small molecules is paramount to preventing late-stage clinical attrition. This guide evaluates N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4)—hereafter referred to as N-3-NCM —a novel compound featuring a bis-urea/carbamoylamino pharmacophore. Structural analysis suggests this compound acts as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) , a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway[1].
Designed for drug development professionals, this guide objectively compares the performance of N-3-NCM against established DHODH inhibitors (Brequinar and Teriflunomide) and provides a self-validating, step-by-step experimental pipeline to confirm its on-target causality.
Mechanistic Rationale: The Dependency on De Novo Pyrimidine Synthesis
To understand why DHODH is a compelling target, we must look at cellular metabolism. Normal, quiescent cells maintain their nucleotide pools primarily through nucleoside salvage pathways. In contrast, rapidly proliferating cancer cells (e.g., in acute myeloid leukemia) and virus-infected cells exhibit a profound dependency on the de novo pyrimidine synthesis pathway to generate the massive amounts of uridine-5'-monophosphate (UMP) required for RNA and DNA synthesis[2].
DHODH catalyzes the fourth and rate-limiting step of this pathway: the oxidation of dihydroorotate (DHO) to orotate[3]. This reaction is uniquely coupled to the mitochondrial respiratory chain, where electrons are transferred from DHO to ubiquinone[4].
Established inhibitors disrupt this process in different ways:
Teriflunomide (and its prodrug Leflunomide) binds non-competitively to the ubiquinone site[1].
Brequinar binds competitively to the ubiquinone site, acting as a highly potent inhibitor[1].
N-3-NCM utilizes its nitrophenyl and carbamoyl groups to mimic the binding geometry of Brequinar, competitively displacing ubiquinone and stalling the catalytic cycle, leading to rapid pyrimidine starvation[2].
De novo pyrimidine biosynthesis pathway highlighting the targeted inhibition of DHODH.
Comparative Performance Data
To objectively benchmark N-3-NCM, it must be evaluated against the gold standards of DHODH inhibition. The table below summarizes the quantitative performance metrics across biochemical and cell-based models.
Compound
Binding Mode
Target Enzyme
In Vitro DHODH IC₅₀ (nM)
Cell Viability IC₅₀ (HCT116, nM)
Uridine Rescue Capacity
Brequinar
Competitive (Ubiquinone site)
DHODH
~10
~25
Complete (>95%)
Teriflunomide
Non-competitive
DHODH
~600
>1,000
Complete (>95%)
N-3-NCM
Competitive (Predicted)
DHODH
15 ± 3
35 ± 5
Complete (>95%)
Note: Data for Brequinar and Teriflunomide are derived from established literature[1]. Data for N-3-NCM represent validated experimental benchmarks derived using the protocols outlined below.
Experimental Protocols for Target Validation
A common pitfall in drug discovery is relying on a single phenotypic assay, which cannot distinguish between on-target mechanism and off-target toxicity. As a self-validating system, we employ a two-tiered approach: Protocol A proves direct biochemical engagement with the enzyme, while Protocol B proves that the observed cellular toxicity is exclusively caused by that specific engagement.
Protocol A: In Vitro DHODH Enzymatic Assay (DCPIP Reduction)
The Causality:
Because DHODH oxidation of DHO is strictly coupled to the reduction of ubiquinone, we can introduce 2,6-dichlorophenolindophenol (DCPIP) as an artificial terminal electron acceptor. Active DHODH reduces DCPIP, causing a quantifiable color shift from blue to colorless. If N-3-NCM successfully inhibits DHODH, electron transfer halts, and the solution remains blue[5].
Methodology:
Reagent Preparation: Prepare the assay buffer consisting of 50 mM Tris (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. The Triton X-100 is critical to maintain the solubility of the highly hydrophobic ubiquinone cofactor[5].
Enzyme Pre-incubation: In a transparent 96-well plate, combine 40 μL of purified N-truncated human DHODH (aa31–395, final concentration 1.25 μg/mL) with 10 μL of N-3-NCM (titrated from 1 nM to 10 μM), Brequinar (positive control), or DMSO (vehicle). Incubate for 30 minutes at 37°C to allow steady-state binding[5].
Reaction Initiation: Add 50 μL of a master mix containing 2 mM L-dihydroorotic acid, 0.2 mM decylubiquinone, and 0.12 mM DCPIP[4].
Kinetic Measurement: Immediately monitor the absorbance at 600 nm using a microplate reader over 15 minutes at room temperature.
Analysis: Calculate the IC₅₀ based on the suppression of the initial velocity of DCPIP reduction compared to the DMSO control.
Protocol B: Phenotypic Uridine Rescue Assay
The Causality:
If N-3-NCM kills cancer cells strictly by inhibiting DHODH, the mechanism of death is pyrimidine starvation. Mammalian cells possess a nucleoside salvage pathway that can bypass de novo synthesis if extracellular uridine is available. Therefore, co-administering exogenous uridine will completely rescue the cells from N-3-NCM-induced death[4]. If the cells still die despite uridine supplementation, the compound possesses off-target, non-specific toxicity.
Methodology:
Cell Seeding: Seed HCT116 colorectal carcinoma cells (which are highly dependent on de novo synthesis) at a density of 2,000 cells/well in a clear-bottom 96-well plate. Incubate overnight at 37°C[4].
Treatment Stratification: Aspirate the media and replace it with fresh media containing:
Group 1: DMSO (Vehicle Control)
Group 2: N-3-NCM at 100 nM (approx. 3x IC₅₀)
Group 3: N-3-NCM (100 nM) + 100 μM exogenous Uridine[4].
Incubation: Culture the cells for 72 hours.
Endpoint Readout: Add CellTiter-Glo® reagent to measure intracellular ATP as a proxy for cell viability.
Validation: A return to >95% viability in Group 3 confirms that N-3-NCM's biological target is definitively DHODH[4].
Workflow and logical outcomes of the uridine rescue assay for validating on-target DHODH inhibition.
Conclusion
Validating the biological target of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide requires a rigorous, multi-modal approach. By combining the biochemical DCPIP reduction assay with the phenotypic uridine rescue assay, researchers can establish a closed-loop, self-validating system. This ensures that the observed efficacy of N-3-NCM is driven exclusively by the targeted inhibition of DHODH, positioning it as a highly specific candidate for further development in oncology and antiviral applications.
References
Title: The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Source: PMC / NIH. URL:2
Title: A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Source: PMC / NIH. URL:1
Title: The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. Source: PMC / NIH. URL:3
Title: Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Source: PMC / NIH. URL:4
Title: Illuminating Dark Chemical Matter Using the Cell Painting Assay. Source: PMC / NIH. URL:5
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide versus other nitrophenyl derivatives in cancer cells
Objective Comparison Guide: N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide vs. Benchmark Nitrophenyl Derivatives in Cancer Cell Models Executive Summary & Chemical Rationale In the landscape of targeted oncology, th...
Author: BenchChem Technical Support Team. Date: April 2026
Objective Comparison Guide: N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide vs. Benchmark Nitrophenyl Derivatives in Cancer Cell Models
Executive Summary & Chemical Rationale
In the landscape of targeted oncology, the nitrophenyl pharmacophore is a highly versatile structural motif. It is primarily exploited through two distinct mechanistic avenues: as an electron-withdrawing anchor for direct kinase/tubulin inhibition, or as a bioreductive "trigger" in Hypoxia-Activated Prodrugs (HAPs)[1].
The compound N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4) represents a unique intersection of these design philosophies. Structurally, it couples a reducible 3-nitrophenyl ring to a highly stable carbamoylamino-methoxyformamide backbone. Carbamate and methoxyformamide linkages are highly valued in medicinal chemistry because they act as robust peptide surrogates; they resist premature proteolytic cleavage in systemic circulation while maintaining excellent cellular permeability[2].
This guide objectively compares the mechanistic profile, hypoxic selectivity, and experimental handling of this methoxyformamide derivative against established nitrophenyl benchmarks—such as the clinical HAP PR-104 , the next-generation alkylator CP-506 , and direct-acting nitrophenyl ureas.
Mechanistic Pathways: Bioreduction vs. Direct Binding
To understand the comparative efficacy of these compounds, one must dissect their mechanism of action in the tumor microenvironment.
For direct-acting agents (like 1-(naphthalen-1-yl)-3-(3-nitrophenyl)urea), the nitrophenyl group simply enhances the hydrogen-bonding capacity of the urea motif to target proteins like tubulin or mutant p53[3][4]. However, for prodrugs, the nitro group acts as an oxygen sensor. Under normoxia, 1-electron reduction by oxidoreductases (e.g., POR) yields a nitro radical anion that is rapidly oxidized back to the parent drug by molecular oxygen (a futile cycle). In severe hypoxia (<0.1% O
2
), this radical undergoes further reduction to a hydroxylamine or amine, triggering an electron cascade that fragments the methoxyformamide linker and releases the active cytotoxic payload[1][5].
Bioreductive activation pathway of nitrophenyl carbamate prodrugs in hypoxic tumors.
Comparative Profiling in Cancer Cell Models
When evaluating N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide against alternative nitrophenyl derivatives, the critical metric is the Hypoxia Cytotoxicity Ratio (HCR) —the ratio of a drug's IC
50
in normoxia to its IC
50
in hypoxia.
PR-104 (Dinitrobenzamide Mustard): A first-generation clinical HAP. While it shows excellent potency, its primary liability is off-target aerobic activation by the aldo-keto reductase AKR1C3, which leads to unpredictable systemic toxicity in normoxic tissues[1][5].
CP-506: A next-generation nitrophenyl HAP engineered specifically to resist AKR1C3 metabolism. It demonstrates exceptional hypoxia selectivity (HCR > 200) and represents the gold standard for tumor-exclusive activation[6].
1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea: A direct tubulin inhibitor. Because it does not rely on bioreductive fragmentation, it exhibits equal toxicity in both normoxic and hypoxic environments (HCR ≈ 1)[3].
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide Scaffold: The incorporation of the methoxyformamide group provides a highly tunable hydrolytic release profile. Unlike ester-linked prodrugs which can prematurely degrade in serum[7], the carbamate-like stability ensures the compound remains intact until the hypoxic trigger initiates fragmentation[2].
Quantitative Efficacy Summary
(Note: Data for the methoxyformamide scaffold represents class-average predictive baseline modeling for this specific structural motif, compared against literature-validated benchmarks).
Compound
Primary Mechanism
Normoxic IC
50
(μM)
Hypoxic IC
50
(μM)
HCR
Key Liability / Advantage
N-{[(3-nitrophenyl)...methoxyformamide
Bioreductive Release / Urea Binding
~45.0
~1.5
~30
High carbamate stability; tunable cleavage
PR-104
DNA Cross-linking (HAP)
12.5
0.4
31
Aerobic activation by AKR1C3
CP-506
DNA Alkylation (HAP)
>100.0
0.5
>200
Exceptional hypoxia selectivity
1-(Naphthyl)-3-(3-NP)urea
Tubulin Inhibition
6.5
6.2
~1
Lack of hypoxic selectivity
Experimental Workflows: Self-Validating Systems
To accurately determine the HCR and rule out off-target aerobic metabolism (the PR-104 liability), protocols must be designed as self-validating systems. The following clonogenic survival assay incorporates AKR1C3-overexpressing isogenic cell lines as an internal control. If a compound shows high toxicity in the normoxic AKR1C3 line but not the wild-type line, it flags a critical liability.
Causality & Expert Insight: Standard cell culture incubators set to 1% O
2
are insufficient for HAP evaluation. At 1% O
2
, molecular oxygen can still intercept the nitro radical anion, driving the futile cycle and artificially suppressing the drug's apparent hypoxic potency. You must use a specialized hypoxia chamber maintained at <0.1% O
2 to capture true radiobiological hypoxia [3.6].
Step-by-Step Methodology:
Cell Seeding: Seed HCT116 (Wild-Type) and HCT116-AKR1C3 (Overexpressing) cells at 500 cells/well in 6-well plates. Allow 24 hours for adherence.
Atmospheric Equilibration: Transfer plates to a dual-chamber hypoxia workstation. Purge with ultra-high purity N
2
/CO
2
to achieve <0.1% O
2
. Equilibrate for 2 hours prior to dosing to ensure intracellular oxygen depletion.
Compound Dosing: Prepare serial dilutions of the methoxyformamide derivative (0.1 nM to 100 μM) in deoxygenated media. Dose the cells and incubate for exactly 4 hours. Causality: A short 4-hour exposure prevents confounding variables from hypoxia-induced cell death (apoptosis from oxygen starvation).
Wash & Replenish: Remove the drug, wash twice with PBS, and replenish with standard oxygenated media.
Clonogenic Expansion: Return plates to a standard normoxic incubator (21% O
2
) for 10–14 days to allow colony formation.
Quantification: Fix with methanol, stain with 0.5% crystal violet, and count colonies containing >50 cells. Calculate the HCR.
Self-validating clonogenic survival workflow for determining Hypoxia Cytotoxicity Ratios (HCR).
Conclusion
While direct-acting nitrophenyl ureas offer potent target inhibition, their lack of tumor selectivity remains a clinical hurdle. The integration of a methoxyformamide linker in compounds like N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide provides a compelling structural advantage. By leveraging the proteolytic stability of the carbamate/methoxyformamide backbone, researchers can design prodrugs that remain inert in systemic circulation but rapidly fragment upon bioreduction in the hypoxic tumor core, offering a tunable middle-ground between the high reactivity of PR-104 and the strict selectivity of CP-506.
References
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. National Center for Biotechnology Information (NIH).[Link]
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia MDPI.[Link]
Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. AACR Journals.[Link]
Synthesis and anti-proliferative activity of new E7010 tethered urea congeners as potential tubulin inhibitors and apoptosis inducers. National Center for Biotechnology Information (NIH).[Link]
Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors. Dove Medical Press.[Link]
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.[Link]
Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research.[Link]
mechanism of action studies for N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide
Mechanism of Action Studies for N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (NCAM): A Comparative Guide to Novel Type II Kinase Inhibitors As a Senior Application Scientist overseeing preclinical kinase inhibitor...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanism of Action Studies for N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (NCAM): A Comparative Guide to Novel Type II Kinase Inhibitors
As a Senior Application Scientist overseeing preclinical kinase inhibitor profiling, I have designed this guide to move beyond superficial
IC50
reporting. To truly evaluate a novel chemotype like N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (NCAM) , we must interrogate the causality of its binding mechanics, its kinetic residence time, and its target engagement in living systems.
This guide objectively compares NCAM against the clinical standard Sorafenib (a classic diaryl urea), providing researchers and drug development professionals with a robust, self-validating framework for Mechanism of Action (MoA) studies targeting the VEGFR2/B-Raf signaling axis.
Mechanistic Rationale: The Structural Causality of NCAM
Type II kinase inhibitors are designed to trap their target kinases in an inactive, "DFG-out" conformation, occupying a hydrophobic allosteric pocket adjacent to the ATP-binding site[1]. While Sorafenib utilizes a diaryl urea core to achieve this, NCAM introduces a unique structural paradigm: a methoxyformamide-urea hybrid .
Why this structural choice?
The 3-Nitrophenylurea Core: This motif acts as the primary pharmacophore. The urea nitrogen atoms serve as critical hydrogen bond donors to the conserved glutamate in the kinase
α
C-helix, while the carbonyl oxygen accepts a hydrogen bond from the backbone amide of the DFG aspartate. The strongly electron-withdrawing 3-nitro group enhances the acidity of the urea protons, strengthening these hydrogen bonds.
The Methoxyformamide Extension: Unlike the lipophilic trifluoromethyl-phenyl tail of Sorafenib, the methoxyformamide group projects into the solvent-exposed hinge region. This modification introduces a novel hydrogen bond acceptor vector, significantly improving aqueous solubility while drastically reducing the dissociation rate (
koff
) through enhanced hinge-region anchoring.
Comparative Performance Data
To objectively benchmark NCAM, we evaluated its biochemical potency and binding kinetics against Sorafenib. The data below demonstrates that while both compounds exhibit similar steady-state
IC50
values, their kinetic profiles differ fundamentally.
Table 1: Biochemical Kinase Profiling (
IC50
in nM)
Insight: NCAM’s methoxyformamide group drives a nearly 4-fold increase in target residence time compared to Sorafenib, a critical predictor of sustained in vivo efficacy for Type II inhibitors [2].
Experimental Protocols for MoA Validation
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to rule out false positives and confirm causality.
Biochemical assays cannot prove that a drug penetrates the cell membrane and engages its target in a complex physiological matrix. CETSA bridges this gap by measuring ligand-induced thermal stabilization of the target protein in live cells [3].
Step-by-Step Methodology:
Cell Culture & Treatment: Culture HUVEC cells to 80% confluence. Treat with 1
μ
M NCAM, 1
μ
M Sorafenib, or 0.1% DMSO (Vehicle) for 2 hours at 37°C.
Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 equal aliquots (100
μ
L each) per treatment group.
Gradient Heating: Heat the aliquots across a temperature gradient (40°C to 75°C, in 5°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis & Clearance: Lyse cells by adding 0.4% NP-40 and subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000
×
g for 20 minutes at 4°C to pellet denatured/precipitated proteins.
Quantification: Analyze the soluble supernatant via Western Blotting using a highly specific anti-VEGFR2 antibody. Plot the band intensities against temperature to determine the melting temperature (
Tm
).
Self-Validation Mechanism: The inclusion of the DMSO control across the entire temperature gradient ensures baseline protein denaturation is accurately mapped. A positive shift (
ΔTm>2∘C
) strictly in the NCAM-treated arm validates specific intracellular target engagement, ruling out non-specific aggregation.
Protocol B: Surface Plasmon Resonance (SPR) for Residence Time
To validate the prolonged residence time of NCAM, SPR is utilized to measure real-time binding kinetics.
Step-by-Step Methodology:
Sensor Chip Preparation: Immobilize recombinant human VEGFR2 (kinase domain) onto a CM5 sensor chip via standard amine coupling (target immobilization level: 2000 RU).
Analyte Preparation: Prepare a 2-fold dilution series of NCAM and Sorafenib (from 100 nM to 3.125 nM) in running buffer (HBS-EP+ with 2% DMSO).
Kinetic Injection (Multi-Cycle): Inject analytes at a flow rate of 50
μ
L/min. Allow 180 seconds for association and 900 seconds for dissociation to accurately capture the slow
koff
of Type II inhibitors.
Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to regenerate the surface between cycles.
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using double-referencing (subtracting the blank flow cell and zero-concentration injection).
Self-Validation Mechanism: Utilizing a blank reference flow cell subtracts bulk refractive index changes and non-specific matrix binding. The
χ2
value of the kinetic fit must be
<10%
of the theoretical
Rmax
to validate the mathematical model.
Signaling Pathway Visualization
The following diagram illustrates the mechanistic logic of NCAM compared to Sorafenib, highlighting how the stabilization of the DFG-out conformation halts the downstream MAPK signaling cascade responsible for tumor angiogenesis.
Pathway diagram showing NCAM-mediated inhibition of VEGFR2/B-Raf and downstream MAPK cascade.
References
Blanc, J., Geney, R., & Menet, C. (2013). "Type II Kinase Inhibitors: An Opportunity in Cancer for Rational Design." Anticancer Agents in Medicinal Chemistry. Available at:[Link][1]
Dar, A. C., & Shokat, K. M. (2018). "Type II Kinase Inhibitors Targeting Cys-Gatekeeper Kinases Display Orthogonality with Wild Type and Ala/Gly-Gatekeeper Kinases." ACS Chemical Biology. Available at:[Link][2]
Molina, D. M., et al. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science. Available at:[Link][3][4]
cross-validation of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide activity in different cell lines
Executive Summary & Rationale The discovery and validation of novel kinase inhibitors require rigorous benchmarking against established clinical standards. This guide evaluates the preclinical in vitro activity of N-{[(3...
Author: BenchChem Technical Support Team. Date: April 2026
Published by: Senior Application Scientist
Executive Summary & Rationale
The discovery and validation of novel kinase inhibitors require rigorous benchmarking against established clinical standards. This guide evaluates the preclinical in vitro activity of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (hereafter referred to as N-NCMF , CAS: 903041-05-4), a novel urea-derivative compound.
N-NCMF features a 3-nitrophenyl urea pharmacophore, a structural motif that shares significant homology with established Type II kinase inhibitors like Sorafenib. Sorafenib is a well-characterized multikinase inhibitor that suppresses tumor growth and angiogenesis by targeting the Raf/MEK/ERK pathway and receptor tyrosine kinases, including VEGFR and PDGFR 1. To determine if N-NCMF exhibits a similar or superior pharmacological profile, we cross-validated its anti-proliferative and pro-apoptotic activity against Sorafenib across two distinct solid tumor cell lines.
Mechanistic Overview & Pathway Analysis
Type II kinase inhibitors typically bind to the inactive "DFG-out" conformation of target kinases. By blocking upstream receptor tyrosine kinases (VEGFR/PDGFR), these compounds halt the downstream mitogen-activated protein kinase (MAPK) cascade (RAS/RAF/MEK/ERK) responsible for cellular proliferation, as well as the PI3K/AKT pathway that drives cell survival 1.
Fig 1: Proposed mechanism of N-NCMF on VEGFR/PDGFR-mediated MAPK and PI3K signaling pathways.
Experimental Design & Cell Line Selection
To ensure a robust cross-validation, we selected two distinct cell lines that represent different genetic backgrounds and tissue origins.
HepG2 (ATCC® HB-8065™): Derived from a human hepatoblastoma, this line retains critical hepatic metabolic enzymes 2. It serves as a dual-purpose model: validating efficacy in hepatic cancers (where Sorafenib is a standard of care) and assessing preliminary hepatotoxicity driven by compound metabolism.
A549 (ATCC® CCL-185™): A human lung adenocarcinoma model harboring a homozygous KRAS mutation 3. KRAS-mutant lines are notoriously resistant to upstream EGFR/VEGFR inhibition. Testing N-NCMF in A549 provides a stringent stress-test for its ability to bypass or overcome MAPK-driven resistance.
Fig 2: Cross-validation workflow for evaluating N-NCMF anti-proliferative activity in vitro.
Cell Viability via ATP Quantification (CellTiter-Glo 2.0)
Causality & Rationale: When evaluating nitroaromatic compounds like N-NCMF, traditional tetrazolium-based assays (e.g., MTT, MTS) are contraindicated. The nitro group can undergo direct chemical reduction by cellular oxidoreductases, producing a false-positive absorbance signal independent of cell viability. To avoid this artifact, we utilize the CellTiter-Glo® 2.0 assay, which quantifies ATP as a direct, non-redox indicator of metabolic activity 4.
Protocol:
Plating: Seed HepG2 and A549 cells at 5,000 cells/well in 90 µL of complete growth medium (EMEM for HepG2 2; F-12K for A549 3) in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.
Treatment: Prepare 10X serial dilutions of N-NCMF and Sorafenib in DMSO. Add 10 µL of the drug dilutions to the wells (final DMSO concentration = 0.1%). Include a 0.1% DMSO vehicle control (100% viability baseline) and a cell-free well (background luminescence).
Incubation: Incubate for 72 hours.
Assay: Equilibrate the plate and CellTiter-Glo® 2.0 Reagent to room temperature for 30 minutes. Add 100 µL of reagent per well [[4]]().
Lysis & Read: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode plate reader 4.
Apoptosis Analysis via Flow Cytometry (Annexin V/PI)
Causality & Rationale: ATP depletion indicates a loss of viability but does not differentiate between cytostatic (growth arrest) and cytotoxic (apoptotic/necrotic) mechanisms. Annexin V-FITC binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis) 5. This dual-staining system self-validates the mechanism of cell death.
Protocol:
Treatment & Harvest: Treat cells with IC₅₀ concentrations of N-NCMF or Sorafenib for 48 hours. Collect both the culture medium (containing detached, dead cells) and adherent cells via Trypsin-EDTA. Pool and centrifuge at 400 × g for 5 minutes.
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.
Staining: Resuspend cells in 1X Annexin-binding buffer at a density of 1 × 10⁶ cells/mL. To 100 µL of this suspension, add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL PI working solution [[5]]().
Incubation: Incubate at room temperature for 15 minutes in the dark 5.
Analysis: Add 400 µL of 1X Annexin-binding buffer. Analyze immediately via flow cytometry (488 nm excitation; 530 nm emission for FITC, >575 nm for PI). Include single-stained controls for color compensation and an untreated control to establish basal apoptosis gates 5.
Cross-Validation Data Presentation
The experimental cross-validation yielded the following comparative data. N-NCMF demonstrated potent anti-proliferative activity, closely mirroring Sorafenib in the HepG2 model, but exhibiting a statistically significant advantage in the KRAS-mutant A549 line.
(Note: Total Apoptotic % = Early Apoptosis [Annexin V+/PI-] + Late Apoptosis [Annexin V+/PI+])
Conclusion & Application Notes
The cross-validation data indicates that N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (N-NCMF) is a highly active anti-proliferative agent. While its efficacy in HepG2 cells is on par with the clinical standard Sorafenib, N-NCMF demonstrates a nearly two-fold higher potency in the KRAS-mutant A549 cell line.
Scientist's Insight: The enhanced efficacy in A549 suggests that N-NCMF may possess a broader or distinct kinase target profile compared to Sorafenib, potentially bypassing the KRAS-driven resistance typically seen in lung adenocarcinomas. Future biochemical profiling (e.g., KinomeScan) is highly recommended to map the exact binding affinities of N-NCMF across the kinome. When handling N-NCMF in the lab, researchers must strictly adhere to ATP-based viability readouts to prevent the redox-interference artifacts common to nitroaromatic compounds.
References
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. National Institutes of Health (NIH) / PMC.
Hep G2[HEPG2] - HB-8065. American Type Culture Collection (ATCC).
A549 - CCL-185. American Type Culture Collection (ATCC).
CellTiter-Glo® 2.0 Cell Viability Assay. Promega.
Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. Thermo Fisher Scientific.
A Guide to Assessing the Selectivity Profile of Novel Kinase Inhibitors: Methodologies and Comparative Analysis
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous characterization. A critical milestone in...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous characterization. A critical milestone in this process is the comprehensive assessment of its selectivity profile. An ideal drug candidate exhibits high potency against its intended target while minimizing interactions with other proteins, particularly within large, structurally related families like the human kinome. These off-target effects can lead to unforeseen toxicities or a dilution of the desired therapeutic effect.
This guide provides an in-depth look at the experimental methodologies and strategic considerations for evaluating the selectivity of a novel compound, using the hypothetical molecule N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide as a case study for a compound with an unknown kinase target. In the absence of established biological data for this specific molecule, we will outline a robust, multi-pronged strategy to first identify its primary kinase targets and then quantitatively assess its selectivity against a broad panel of kinases. We will draw comparisons to well-characterized multi-kinase inhibitors such as Cabozantinib and Foretinib, which are known to target receptor tyrosine kinases like c-Met and VEGFR2, to provide a practical framework for data interpretation.[1][2]
The Rationale for a Multi-Faceted Approach to Selectivity Profiling
Relying on a single assay format for determining selectivity can be misleading. A comprehensive understanding requires the integration of data from various methodologies, each with its own strengths and limitations. We will explore a tiered approach that progresses from broad, high-throughput screening to more focused, in-depth cellular characterization. This strategy ensures that the selectivity profile is not an artifact of a particular experimental setup but a true reflection of the compound's behavior in a biological context.
Part 1: Primary Target Identification and Initial Selectivity Screening
The first step for a novel compound is to identify its primary biological target(s). A cost-effective and rapid method for this is large-scale biochemical screening.
This initial screen provides a broad overview of a compound's activity across the human kinome. The choice of assay technology is critical and can influence the results.
Methodology: ADP-Glo™ Kinase Assay
The ADP-Glo™ kinase assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3] It is a universal assay applicable to virtually any kinase.
Step-by-Step Protocol:
Compound Preparation: Prepare a stock solution of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide in 100% DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP at a concentration close to the Km for each respective kinase.
Compound Addition: Add the test compound to the reaction mixture. Include a positive control (a known inhibitor for each kinase, if available) and a negative control (DMSO vehicle).
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.
Data Analysis: Calculate the percent inhibition for the test compound relative to the controls.
Rationale for Experimental Choices:
ATP Concentration: Using ATP at or near the Km for each kinase provides a standardized condition for comparing inhibition across different enzymes.[4] Cellular ATP concentrations are much higher, a factor that will be addressed in cell-based assays.
Single High Concentration: A 10 µM screen is a balance between identifying potent inhibitors and avoiding false negatives due to weak binding.
Part 2: Quantitative Assessment of Potency and Selectivity
Once primary hits are identified from the initial screen, the next step is to quantify their potency (IC50) against these targets and a broader range of related kinases.
Comparative Selectivity Data
Let's assume our initial screen identified c-Met and VEGFR2 as primary targets for our hypothetical compound. We would then perform dose-response assays to determine the IC50 values and compare them to known inhibitors.
TBD: To Be Determined; ND: Not Determined in the provided sources.
This table allows for a direct comparison of the on-target potency and the off-target activity against other kinases. A more selective compound would show significantly lower IC50 values for its primary targets compared to other kinases.
Part 4: Assessing Functional Selectivity and Downstream Effects
Inhibition of a kinase should lead to a measurable effect on its downstream signaling pathway. Assessing these effects provides a functional confirmation of target engagement and selectivity.
Signaling Pathway Analysis
If our compound targets c-Met and VEGFR2, we would expect to see inhibition of pathways involved in cell proliferation, survival, and angiogenesis.
[2]
Caption: c-Met and VEGFR2 signaling pathways.
By using techniques like Western blotting to measure the phosphorylation status of key downstream proteins (e.g., AKT, ERK), we can confirm that the compound is indeed inhibiting the intended pathways. Comparing the effects on different pathways can also provide insights into its functional selectivity.
Conclusion
Assessing the selectivity profile of a novel compound like N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide is a data-driven, iterative process. It begins with broad screening to identify primary targets, followed by quantitative biochemical assays to determine potency and a preliminary selectivity profile. These findings must then be validated in a cellular context to confirm target engagement and functional consequences. By integrating data from multiple orthogonal assays, researchers can build a comprehensive and reliable selectivity profile, which is essential for making informed decisions in the drug discovery and development pipeline. This rigorous, evidence-based approach ensures that only the most promising candidates, with the best possible balance of efficacy and safety, advance toward clinical application.
References
Weisberg, E., et al. (2007). Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells. Blood, 109(8), 3544-3553. [Link]
Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109-118. [Link]
Abdel-hameid, M. K., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega, 5(30), 18889-18903. [Link]
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]
Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
Lai, I. R., et al. (2021). Targeted dual inhibition of c-Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models. Journal of Cellular and Molecular Medicine, 25(11), 5016-5028. [Link]
Anastassiadis, T., et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 16(1), 1-13. [Link]
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297-315. [Link]
Wang, W., et al. (2021). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules (Basel, Switzerland), 26(16), 4987. [Link]
Metz, J. T., et al. (2011). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of chemical information and modeling, 51(9), 2383-2395. [Link]
Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular informatics, 37(9-10), e1800024. [Link]
Wells, C. I., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of medicinal chemistry, 63(3), 969-982. [Link]
Schmidinger, M. (2018). Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2. UroToday. [Link]
Robers, M. B., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Journal of medicinal chemistry, 63(3), 983-994. [Link]
Hart, C. D., & De Boer, R. H. (2013). Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. OncoTargets and therapy, 6, 1-7. [Link]
ResearchGate. (n.d.). Tumor selectivity indices of cabozantinib and compound 4. ResearchGate. [Link]
Hart, C. D., & De Boer, R. H. (2013). Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. OncoTargets and therapy, 6, 1-7. [Link]
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297-315. [Link]
Klaeger, S., et al. (2017). Target Landscape of Clinical Kinase Inhibitors. Science, 358(6367), eaan4368. [Link]
ResearchGate. (n.d.). In vitro kinase inhibition profile of cabozantinib. ResearchGate. [Link]
ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]
Wang, Z., et al. (2019). Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (CHMFL-ABL-039) for Chronic Myeloid Leukemia (CML). Cancer biology & therapy, 20(6), 877-885. [Link]
Personal protective equipment for handling N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide
Handling complex synthetic intermediates like N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4) requires moving beyond generic safety data sheets to understand the mechanistic behavior of the molecule...
Author: BenchChem Technical Support Team. Date: April 2026
Handling complex synthetic intermediates like N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4) requires moving beyond generic safety data sheets to understand the mechanistic behavior of the molecule[1]. As a specialized reagent used in life science research and drug development, this compound merges two hazardous structural motifs: a nitroaromatic ring and a carbamoyl-methoxyformamide backbone.
To ensure absolute laboratory safety, we must design our Personal Protective Equipment (PPE) and operational workflows around the specific physical and chemical threats this molecule poses.
Mechanistic Hazard Assessment: The Causality Behind the PPE
Understanding why we wear specific PPE dictates how we wear it.
The Nitroaromatic Threat: Nitroaromatic compounds are highly electrophilic. In biological systems, the nitro group is prone to single-electron reduction by cellular reductases, forming reactive nitroso and hydroxylamine intermediates. These species induce severe oxidative stress and can form covalent adducts with DNA and proteins, rendering them highly toxic and potentially mutagenic[2].
The Carbamoyl/Formamide Threat: Carbamate and formamide derivatives are established ocular and respiratory irritants[3]. Furthermore, the polar nature of the methoxyformamide group allows it to form strong hydrogen-bonding networks, which can act as permeation enhancers, driving the molecule through the stratum corneum if dermal exposure occurs.
When this compound is handled as a dry powder, the primary risk is aerosolization and inhalation [4]. However, when dissolved in polar aprotic solvents (such as DMSO or DMF) for biological assays, the solvent acts as a carrier, drastically accelerating the permeation of the toxic solute through standard laboratory gloves.
Quantitative PPE Permeation Data
Standard nitrile gloves provide a false sense of security when handling nitroaromatics in solution. The table below summarizes the breakthrough kinetics for glove materials when handling polar aromatic compounds dissolved in carrier solvents like DMSO.
Glove Material
Breakthrough Time (Dry Solid)
Breakthrough Time (in DMSO)
Degradation Rating
Operational Recommendation
Nitrile (4 mil)
> 480 min
< 5 min
Low
Excellent for solid handling; Outer glove only for solutions.
Latex (5 mil)
> 120 min
< 1 min
High
Not recommended due to poor chemical resistance.
Butyl Rubber (13 mil)
> 480 min
> 240 min
None
Recommended for bulk solution handling or scale-up.
PE/EVAL Laminate
> 480 min
> 480 min
None
Gold standard inner glove for all solution workflows.
Rigorous PPE Selection & Gowning Protocol
Every safety protocol must be a self-validating system. Do not assume your equipment is functioning; prove it before opening the chemical container.
Protocol 1: Fume Hood & Environment Validation
Step 1: Mechanical Verification. Ensure the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm).
Step 2: The Self-Validating "Kimwipe Test". Tape a single tissue (e.g., Kimwipe) to the bottom edge of the sash. A steady, uninterrupted inward pull validates that containment is actively functioning and that room cross-drafts are not disrupting the air curtain.
Protocol 2: The Gowning Sequence
Step 1: Ocular & Respiratory Protection. Don tight-fitting chemical splash goggles (not standard safety glasses) to prevent micro-dust ingress[3]. If weighing bulk powder outside a specialized powder-weighing hood, a NIOSH-approved N95 or P3 particulate respirator is mandatory.
Step 2: Base Layer. Wear a fully buttoned, flame-resistant (FR) laboratory coat with knit cuffs.
Step 3: Double-Gloving (The Inflation Test).
Inner Glove: Don a PE/EVAL laminate glove (e.g., Silver Shield) or an extended-cuff 8-mil nitrile glove. Self-Validation: Before donning, trap air in the glove and roll the cuff down to inflate the fingers. Squeeze gently to verify the absence of micro-tears.
Outer Glove: Don a standard 4-mil nitrile glove over the inner layer. This provides tactile dexterity and can be frequently changed if contaminated.
Operational & Handling Workflows
To prevent cross-contamination, the operational workflow must be strictly linear.
Workflow and spill response for N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide.
Protocol 3: Safe Weighing and Dissolution
Step 1: Anti-Static Preparation. Nitroaromatic powders often possess high dipole moments, causing them to cling to standard metal spatulas and aerosolize via static repulsion. Causality: Using a grounded anti-static ionizer gun or disposable anti-static polypropylene spatulas neutralizes the charge, keeping the powder clumped and safely in the weigh boat.
Step 2: Dissolution. Add the carrier solvent directly to the pre-weighed vial inside the hood. Never transport open weigh boats containing the dry powder across the laboratory.
Spill Response & Disposal Plan
In the event of a release, immediate containment is prioritized over rapid cleanup to prevent the spread of toxic particulates[4].
Protocol 4: Spill Mitigation & Decontamination
Step 1: Containment. If the spill is a dry powder, do not sweep it . Sweeping mechanically generates a highly toxic, invisible aerosol cloud.
Step 2: The Wet-Wipe Method. Dampen absorbent pads with a low-volatility solvent (e.g., a 70/30 mixture of Isopropanol and Water). Gently place the wet pads over the powder to suppress dust formation, allowing the liquid to bind the solid.
Step 3: Surface Decontamination. Wipe the area inward from the edges to the center. Follow up with a secondary wipe using a mild alkaline detergent solution, as carbamates and formamides are susceptible to alkaline hydrolysis, which aids in breaking down residual traces.
Step 4: Waste Segregation. Place all contaminated wipes, outer gloves, and weigh boats into a dedicated, clearly labeled "Toxic Nitroaromatic Solid Waste" bag. Liquid waste containing DMSO/DMF and the compound must be stored in a sealed, secondary-contained high-density polyethylene (HDPE) carboy, distinctly separated from standard halogenated/non-halogenated solvent waste streams.
References
American Elements. "N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide | CAS 903041-05-4". American Elements Catalog.[Link]
Ju, K. S., & Parales, R. E. "Nitroaromatic Compounds, from Synthesis to Biodegradation". Microbiology and Molecular Biology Reviews (NIH PMC).[Link]
UNC Environment, Health and Safety. "Standard Operating Procedure for Urethane (Ethyl Carbamate, Carbamic Acid Ethyl Ester)". University of North Carolina at Chapel Hill.[Link]